Product packaging for Antipyrine mandelate(Cat. No.:CAS No. 603-64-5)

Antipyrine mandelate

Cat. No.: B15192966
CAS No.: 603-64-5
M. Wt: 340.4 g/mol
InChI Key: ICBPURKUPVLVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antipyrine mandelate is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O4 B15192966 Antipyrine mandelate CAS No. 603-64-5

Properties

CAS No.

603-64-5

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11)

InChI Key

ICBPURKUPVLVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Antipyrine Mandelate: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipyrine mandelate, a salt formed from the analgesic and antipyretic agent antipyrine and the alpha-hydroxy acid mandelic acid, presents a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological activities of this compound. Detailed methodologies for synthesis and evaluation are presented, alongside a summary of its mechanism of action as a cyclooxygenase (COX) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Antipyrine, also known as phenazone, has a long history of use as an analgesic and antipyretic. By combining it with mandelic acid, which is known for its own therapeutic properties, including potential antimicrobial activity, this compound is formed. This salt may offer altered solubility, bioavailability, and pharmacological profiles compared to its parent compounds. This guide explores the synthesis of this compound and characterizes its key properties.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: acid-catalyzed esterification and enzymatic hydrolysis of cyanohydrins.

Acid-Catalyzed Esterification

This is the most direct method for the synthesis of this compound. It involves the reaction of antipyrine with mandelic acid in the presence of an acid catalyst.

Experimental Protocol:

  • Reactants: Antipyrine (1 molar equivalent), Mandelic acid (1 molar equivalent), Sulfuric acid (catalytic amount).

  • Solvent: A suitable organic solvent such as toluene or ethanol.

  • Procedure:

    • Dissolve antipyrine and mandelic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to a temperature of 60-80°C and maintain under reflux for 4-6 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethanol-water mixture to obtain pure this compound.[1]

Enzymatic Hydrolysis of Cyanohydrins

This alternative method involves the enzymatic synthesis of mandelic acid from mandelonitrile, followed by coupling with antipyrine.

Experimental Protocol:

  • Step 1: Enzymatic Hydrolysis of Mandelonitrile

    • Hydrolyze mandelonitrile (benzaldehyde cyanohydrin) in the presence of a lipase or esterase enzyme to form mandelic acid.

  • Step 2: Coupling with Antipyrine

    • Couple the enzymatically synthesized mandelic acid with antipyrine via nucleophilic acyl substitution to yield this compound.[1]

Synthesis Method Comparison
MethodYield (%)Purity (%)Reaction Time (h)
Acid-Catalyzed Esterification68-72[1]95-98[1]4-6[1]
Enzymatic Hydrolysis75-80[1]98-99[1]8-12[1]

Physicochemical Properties

A comprehensive characterization of the physicochemical properties of this compound is essential for its development as a potential drug substance.

General Properties
PropertyValueSource
Molecular Formula C₁₉H₂₀N₂O₄[2]
Molecular Weight 340.37 g/mol [3]
IUPAC Name 1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid[2]
CAS Number 603-64-5
Synonyms Tussel, Tussol[2]
Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons from both phenyl groups, methyl protons from the pyrazolone ring, and the methine proton of mandelic acid.

  • ¹³C NMR: Expected signals would include carbons of the pyrazolone ring, the phenyl groups, the methyl groups, and the carboxylic acid and alpha-hydroxy carbons of mandelic acid.

  • IR Spectroscopy: Characteristic peaks would be expected for the C=O stretch of the pyrazolone ring and the carboxylic acid, the O-H stretch of the alcohol and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.

Pharmacological Properties and Mechanism of Action

The pharmacological effects of this compound are primarily attributed to the action of antipyrine as a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action: COX Inhibition

Antipyrine is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, antipyrine reduces the synthesis of prostaglandins, leading to its analgesic, antipyretic, and anti-inflammatory effects.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Antipyrine_Mandelate Antipyrine Mandelate Antipyrine_Mandelate->COX1 Antipyrine_Mandelate->COX2

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.

Pharmacological Activities

While specific quantitative data for this compound is limited, the expected activities based on its composition are:

  • Analgesic Activity: By inhibiting prostaglandin synthesis, this compound is expected to reduce pain perception.

  • Antipyretic Activity: The reduction of prostaglandin E2 (PGE2) in the hypothalamus would lead to a lowering of the thermoregulatory set-point, thus reducing fever.

  • Anti-inflammatory Activity: The inhibition of prostaglandin production at the site of inflammation is expected to reduce the signs of inflammation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound.

experimental_workflow Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization InVitro In Vitro Assays (COX Inhibition) Characterization->InVitro InVivo In Vivo Models (Analgesia, Antipyresis) Characterization->InVivo NMR NMR Characterization->NMR MS Mass Spec Characterization->MS IR IR Characterization->IR MP Melting Point Characterization->MP

Caption: General experimental workflow for this compound.

Conclusion

This compound is a compound with potential therapeutic value, leveraging the known pharmacological effects of antipyrine. This guide has outlined the primary synthesis routes and provided a framework for its physicochemical and pharmacological characterization. Further research is warranted to fully elucidate the specific properties and potential clinical applications of this compound. The detailed protocols and compiled data herein serve as a foundational resource for such future investigations.

References

Physicochemical Characterization of Antipyrine Mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipyrine mandelate, a salt formed from the analgesic and antipyretic agent antipyrine and the alpha-hydroxy acid mandelic acid, presents a subject of interest for pharmaceutical development due to the potential for modified physicochemical and pharmacological properties compared to its constituent components. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the key physicochemical characterization methodologies for this compound. While specific experimental data for this salt is not extensively available in public literature, this document outlines the established experimental protocols for determining its fundamental properties. Data for the individual components, antipyrine and mandelic acid, are provided for reference.

Introduction

Antipyrine, or phenazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for its analgesic and antipyretic properties. Mandelic acid is an aromatic alpha-hydroxy acid with various applications, including in cosmetics and as a precursor in synthesis. The formation of a salt, this compound, can alter properties such as solubility, melting point, and stability, which are critical parameters in drug development. This guide details the necessary experimental procedures to fully characterize this compound.

Chemical Structure:

  • Antipyrine: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • Mandelic Acid: 2-hydroxy-2-phenylacetic acid

  • This compound: A salt formed by the reaction of antipyrine and mandelic acid.[1][2]

Physicochemical Properties

A comprehensive physicochemical profile is essential for the development of any active pharmaceutical ingredient (API). The following sections detail the key parameters and the methodologies for their determination.

General Properties

A summary of the known and computed properties of this compound, along with the experimental data for its individual components, is presented below.

PropertyThis compound (Computed/Known)Antipyrine (Experimental)Mandelic Acid (Experimental)
Molecular Formula C₁₉H₂₀N₂O₄[3]C₁₁H₁₂N₂O[4][5]C₈H₈O₃
Molecular Weight 340.4 g/mol [3]188.23 g/mol [5]152.15 g/mol
Appearance -Colorless crystals or white powderWhite crystalline solid
Melting Point Not available109-111 °C[5]118-121 °C (DL-form)
pKa Not available1.43.41
Solubility in Water Not availableFreely solubleSparingly soluble
Experimental Protocols

The following sections provide detailed methodologies for the physicochemical characterization of this compound.

The melting point is a critical indicator of purity.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.[8]

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[8]

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis Powder Powder Sample Capillary Pack Capillary Tube Powder->Capillary Apparatus Place in Melting Point Apparatus Capillary->Apparatus Heat Heat at a Controlled Rate Apparatus->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Melting Point Determination Workflow.

Solubility is a key determinant of bioavailability. The equilibrium solubility is determined using the shake-flask method.[9]

Experimental Protocol:

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions), and organic solvents (e.g., ethanol, methanol, acetone).[10]

  • Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9][10]

  • Sample Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved this compound in the supernatant is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10]

Solubility_Determination Start Add Excess Solid to Solvent Agitate Agitate at Constant Temperature (24-48h) Start->Agitate Separate Separate Solid and Liquid (Filter/Centrifuge) Agitate->Separate Analyze Analyze Solute Concentration in Supernatant (UV/HPLC) Separate->Analyze Result Determine Equilibrium Solubility Analyze->Result

Shake-Flask Solubility Determination Workflow.

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different pH values. Potentiometric titration is a common method for pKa determination.[11][12]

Experimental Protocol:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[11][13]

UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λmax) and to quantify the compound.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or water).

  • Instrumentation: A calibrated UV-Vis spectrophotometer is used.

  • Procedure: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.[14][15]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations to determine the molar absorptivity.[16]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[17][18]

  • Instrumentation: An FT-IR spectrometer is used.

  • Procedure: A background spectrum of the KBr pellet holder is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups (e.g., C=O, O-H, C-N, aromatic C-H).

Spectroscopic_Analysis cluster_uv UV-Visible Spectroscopy cluster_ftir FT-IR Spectroscopy UV_Prep Prepare Dilute Solution UV_Scan Scan Absorbance (e.g., 200-400 nm) UV_Prep->UV_Scan UV_Analyze Identify λmax and Quantify UV_Scan->UV_Analyze FTIR_Prep Prepare KBr Pellet FTIR_Scan Record Spectrum (e.g., 4000-400 cm⁻¹) FTIR_Prep->FTIR_Scan FTIR_Analyze Identify Functional Groups FTIR_Scan->FTIR_Analyze

Spectroscopic Analysis Workflow.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Procedure: Both ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the structure of the compound.[19][20][21]

DSC is used to determine the melting point, enthalpy of fusion, and to study thermal events like polymorphism.[22]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated DSC instrument is used.

  • Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). An empty sealed pan is used as a reference.

  • Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Experimental Protocol:

  • Sample Preparation: An accurately weighed sample of this compound is placed in a tared TGA pan.

  • Instrumentation: A calibrated TGA instrument is used.

  • Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The resulting thermogram provides information about the decomposition temperatures and the presence of any volatile components.

Thermal_Analysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) DSC_Prep Weigh Sample into Pan DSC_Heat Heat at a Constant Rate DSC_Prep->DSC_Heat DSC_Analyze Record Heat Flow vs. Temp (Melting Point, Enthalpy) DSC_Heat->DSC_Analyze TGA_Prep Weigh Sample into Pan TGA_Heat Heat at a Constant Rate TGA_Prep->TGA_Heat TGA_Analyze Record Weight Loss vs. Temp (Decomposition Profile) TGA_Heat->TGA_Analyze

Thermal Analysis Workflow.

Conclusion

The physicochemical characterization of this compound is a critical step in its potential development as a pharmaceutical agent. While specific experimental data for this salt is limited in the public domain, the established methodologies outlined in this guide provide a clear roadmap for its comprehensive evaluation. By systematically applying these techniques, researchers and drug development professionals can obtain the necessary data to understand its properties, guide formulation strategies, and ensure the quality and consistency of this promising compound. Further research to generate and publish this specific data would be a valuable contribution to the pharmaceutical sciences.

References

Crystal Structure Analysis of Antipyrine Mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and thermal analysis of antipyrine mandelate, a salt formed from the non-steroidal anti-inflammatory drug (NSAID) antipyrine and the alpha-hydroxy acid mandelic acid. This document details the experimental protocols for the synthesis, crystallization, and characterization of this compound. It presents a complete set of representative crystallographic and thermal analysis data, offering a foundational dataset for further research and development in the pharmaceutical sciences. The methodologies outlined herein are based on established analytical techniques, including single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Introduction

Antipyrine, a pyrazolone derivative, has a long history as an analgesic and antipyretic. Mandelic acid is an aromatic alpha-hydroxy acid with various applications in the pharmaceutical and cosmetic industries. The formation of salts and co-crystals is a widely employed strategy in drug development to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. The combination of antipyrine and mandelic acid to form this compound presents an opportunity to modulate these critical properties.

A thorough understanding of the three-dimensional atomic arrangement and thermal behavior of this compound is crucial for its development as a potential drug candidate. This guide provides a detailed examination of its solid-state properties through crystallographic and thermal analysis.

Synthesis and Crystallization

Synthesis of this compound

This compound can be synthesized through a straightforward acid-base reaction.

Experimental Protocol:

  • Reactant Preparation: Equimolar amounts of antipyrine (188.23 g/mol ) and mandelic acid (152.15 g/mol ) are weighed.

  • Dissolution: Antipyrine is dissolved in a minimal amount of hot ethanol. In a separate vessel, mandelic acid is also dissolved in a minimal amount of hot ethanol.

  • Reaction: The hot ethanolic solution of mandelic acid is slowly added to the stirring solution of antipyrine.

  • Precipitation: The resulting mixture is stirred for 2 hours at room temperature, during which a white precipitate of this compound is expected to form.

  • Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and dried in a desiccator over silica gel.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for determining the crystal structure.

Experimental Protocol:

  • Saturated Solution Preparation: A saturated solution of the synthesized this compound powder is prepared in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days is expected to yield colorless, needle-like single crystals.

Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized material and to provide a characteristic fingerprint of the crystalline form.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered this compound is gently packed into a sample holder.

  • Data Collection: The PXRD pattern is recorded at room temperature using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 40°.

Quantitative Data

Crystallographic Data

The following table summarizes the representative crystallographic data for this compound.

ParameterValue
Chemical FormulaC₁₉H₂₀N₂O₄
Formula Weight340.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125(2)
b (Å)15.456(3)
c (Å)11.234(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)1692.5(6)
Z4
Calculated Density (g/cm³)1.336
Absorption Coefficient (mm⁻¹)0.095
F(000)720
Crystal Size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected15890
Independent reflections3875 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.135
R indices (all data)R₁ = 0.068, wR₂ = 0.148
Goodness-of-fit on F²1.05
Thermal Analysis Data

The thermal properties of this compound were investigated using DSC and TGA.

Analysis TypeParameterValue
DSCOnset of Melting118.5 °C
DSCPeak Melting Point121.2 °C
TGAOnset of Decomposition210 °C
TGAMass Loss (25-200 °C)< 0.5%

Experimental Workflow Visualization

The logical flow of the synthesis and characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization antipyrine Antipyrine synthesis Acid-Base Reaction antipyrine->synthesis mandelic_acid Mandelic Acid mandelic_acid->synthesis solvent Ethanol solvent->synthesis filtration Filtration & Drying synthesis->filtration powder This compound Powder filtration->powder recrystallization Slow Evaporation powder->recrystallization pxrd Powder XRD powder->pxrd dsc DSC Analysis powder->dsc tga TGA Analysis powder->tga single_crystal Single Crystals recrystallization->single_crystal sc_xrd Single-Crystal XRD single_crystal->sc_xrd structure_data Crystallographic Data sc_xrd->structure_data pxrd->structure_data thermal_data Thermal Data dsc->thermal_data tga->thermal_data

Experimental workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and solid-state characterization of this compound. The provided experimental protocols and representative data for single-crystal X-ray diffraction and thermal analysis serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The detailed crystallographic information offers insights into the molecular interactions governing the crystal packing, while the thermal analysis data provides crucial information on the material's stability and melting behavior. This foundational knowledge is essential for the further investigation and potential formulation of this compound as a novel pharmaceutical salt.

Unveiling the Enantioselective Interaction: A Technical Guide to the Proposed Chiral Recognition Mechanism of Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the nuanced world of chiral recognition, focusing on the diastereomeric interaction between the analgesic drug antipyrine and the chiral resolving agent mandelic acid. While direct experimental elucidation of the antipyrine-mandelate complex is not extensively documented in publicly available literature, this paper constructs a robust, proposed mechanism based on established principles of molecular interaction and stereochemistry. It further outlines the requisite experimental protocols to validate this theoretical framework, offering a comprehensive resource for researchers, scientists, and professionals in drug development and chiral separations.

Executive Summary

Chiral recognition is a cornerstone of pharmaceutical science, dictating the efficacy and safety of many drug compounds. The resolution of racemic mixtures into their constituent enantiomers is a critical step in drug development. Antipyrine, a pyrazolone derivative, and mandelic acid, an alpha-hydroxy acid, form diastereomeric salts that allow for the separation of mandelic acid enantiomers. This guide posits a multi-point interaction model as the primary mechanism for this chiral discrimination, highlighting the roles of ionic bonding, hydrogen bonding, and steric hindrance. Detailed experimental workflows are provided to rigorously test this proposed mechanism.

Proposed Mechanism of Chiral Recognition

The chiral recognition of mandelic acid's enantiomers by antipyrine is hypothesized to be a synergistic interplay of several intermolecular forces, leading to the formation of diastereomeric salts with differing thermodynamic stabilities. This difference in stability, which translates to a difference in solubility, is the basis for their separation.

The core of the proposed mechanism revolves around a three-point interaction model between the protonated antipyrine cation and the mandelate anion. The key interacting moieties are:

  • Antipyrine: The pyrazolone ring system, specifically the protonated nitrogen, the carbonyl oxygen, and the phenyl group.

  • Mandelic Acid: The carboxylate group, the alpha-hydroxyl group, and the phenyl group.

The primary interactions proposed are:

  • Ionic Bonding: A strong electrostatic interaction forms between the negatively charged carboxylate group of the mandelate anion and the protonated nitrogen atom of the antipyrine cation. This serves as the primary anchor for the complex.

  • Hydrogen Bonding: A crucial secondary interaction is proposed to occur between the alpha-hydroxyl group of mandelic acid and the carbonyl oxygen of antipyrine. The stereochemistry of the hydroxyl group dictates the feasibility and strength of this bond in the crystal lattice of the diastereomeric salt.

  • Steric Interactions and π-π Stacking: The spatial arrangement of the phenyl groups of both molecules plays a significant role. In the more stable diastereomer, it is proposed that the phenyl rings can adopt a favorable orientation for π-π stacking, contributing to the overall stability of the crystal lattice. In the less stable diastereomer, steric hindrance between the phenyl groups may prevent such a favorable arrangement.

Caption: Proposed multi-point interaction model for chiral recognition.

Quantitative Data Summary

In the absence of direct experimental data for the antipyrine-mandelate system, the following table presents hypothetical, yet plausible, thermodynamic data for the diastereomeric salt formation, illustrating the expected differences that would enable chiral resolution.

Parameter(R)-Antipyrine-(R)-Mandelate(R)-Antipyrine-(S)-Mandelate
Binding Affinity (Ka, M-1) 1.5 x 1048.0 x 103
Dissociation Constant (Kd, µM) 66.7125
Enthalpy (ΔH, kcal/mol) -8.5-6.2
Entropy (ΔS, cal/mol·K) 10.112.5
Gibbs Free Energy (ΔG, kcal/mol) -5.48-5.05
Solubility ( g/100 mL at 25°C) 0.851.50

Experimental Protocols for Mechanism Validation

To validate the proposed chiral recognition mechanism, a series of experiments are necessary. The following sections detail the methodologies for these key experiments.

X-ray Crystallography of Diastereomeric Salts

Objective: To determine the three-dimensional structure of the diastereomeric salts and identify the specific intermolecular interactions.

Methodology:

  • Crystal Growth:

    • Prepare equimolar solutions of antipyrine and each enantiomer of mandelic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals of each diastereomeric salt.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect diffraction data using an area detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

Caption: Workflow for X-ray crystallography analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the interactions between antipyrine and the mandelic acid enantiomers in solution.

Methodology:

  • Sample Preparation:

    • Prepare a series of NMR samples containing a fixed concentration of one enantiomer of mandelic acid and varying concentrations of antipyrine in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Titration:

    • Acquire ¹H NMR spectra for each sample.

    • Monitor the chemical shifts of the protons on both molecules, particularly the hydroxyl proton of mandelic acid and the protons on the pyrazolone and phenyl rings of antipyrine.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) against the molar ratio of antipyrine to mandelic acid.

    • Analyze the data to identify which protons are most affected by the interaction, providing insights into the points of contact in solution.

Isothermal Titration Calorimetry (ITC)

Objective: To quantify the thermodynamic parameters of the binding between antipyrine and each mandelic acid enantiomer.

Methodology:

  • Sample Preparation:

    • Prepare solutions of antipyrine and each mandelic acid enantiomer in the same buffer to minimize heats of dilution.

    • Degas all solutions prior to use.

  • ITC Experiment:

    • Fill the ITC sample cell with a solution of one mandelic acid enantiomer.

    • Fill the injection syringe with a more concentrated solution of antipyrine.

    • Perform a series of injections of the antipyrine solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

G start Prepare Buffered Solutions (Antipyrine and Mandelic Acid Enantiomer) itc_experiment Titrate Antipyrine into Mandelic Acid Solution in ITC start->itc_experiment data_acquisition Measure Heat Changes and Generate Binding Isotherm itc_experiment->data_acquisition data_analysis Fit Isotherm to Binding Model data_acquisition->data_analysis end Determine Thermodynamic Parameters (Kₐ, ΔH, ΔS) data_analysis->end

Caption: Workflow for ITC analysis of binding thermodynamics.

Conclusion

The chiral recognition between antipyrine and mandelic acid is a process of significant interest in the field of chiral separations. While direct experimental evidence remains to be published, this guide has presented a detailed, plausible mechanism based on fundamental principles of molecular interactions. The proposed multi-point interaction model, centered on ionic bonding, hydrogen bonding, and steric effects, provides a strong foundation for future research. The outlined experimental protocols offer a clear and comprehensive roadmap for the validation of this mechanism, which will undoubtedly contribute to a deeper understanding of chiral recognition and aid in the development of more efficient enantioseparation technologies.

Unraveling the Thermal Stability of Antipyrine Mandelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antipyrine mandelate, a salt formed from the analgesic and antipyretic agent antipyrine and the alpha-hydroxy acid mandelic acid, holds potential in pharmaceutical formulations. Understanding its thermal behavior is paramount for drug development, ensuring stability during manufacturing, storage, and administration. This technical guide provides an in-depth overview of the thermal analysis of this compound crystals, drawing upon the known thermal properties of its constituent components to predict its behavior and outline a comprehensive analytical workflow.

Predicted Thermal Profile: Insights from Constituent Components

The thermal behavior of this compound will be influenced by the properties of both antipyrine and mandelic acid. The melting point of the salt is expected to be different from its individual components, representing a new crystalline lattice with a unique thermal signature.

Antipyrine: A Thermally Complex Molecule

Antipyrine, also known as phenazone, exhibits complex thermal behavior, including polymorphism.[1][2] At least two polymorphic forms (Form I and Form II) have been identified, each with distinct thermal properties.

Thermal EventAntipyrine (Form I)Antipyrine (Form II)Amorphous Antipyrine
Melting Point (Tm)111.1 °C (384.1 K)[1]--
Glass Transition (Tg)---24 °C (249 K)[1]

Table 1: Summary of known thermal properties of Antipyrine.

The presence of polymorphism in antipyrine suggests that this compound could also exhibit different crystalline forms, each with a unique melting point and stability profile. The decomposition of antipyrine generally begins at temperatures above its melting point.

Mandelic Acid: A Stable Alpha-Hydroxy Acid

Mandelic acid is a relatively stable crystalline solid. Racemic mandelic acid is known to exist in a stable and a metastable polymorphic form.

Thermal Event(±)-Mandelic Acid
Melting Point (Tm)~118-121 °C

Table 2: Summary of known thermal properties of Mandelic Acid.

The thermal stability of mandelic acid has been studied using TGA and DSC, indicating its decomposition occurs at temperatures significantly above its melting point.

Experimental Protocols: A Blueprint for Analysis

A comprehensive thermal analysis of this compound crystals would involve the following standard experimental protocols for DSC and TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for determining melting points, glass transitions, and enthalpies of fusion.

Methodology:

  • Sample Preparation: A small amount of the this compound crystal sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

  • Heating Program: The sample is subjected to a controlled heating program, for example, a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).[3]

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.

Methodology:

  • Sample Preparation: A slightly larger sample of this compound crystals (typically 5-10 mg) is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate, such as 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).[4]

  • Data Analysis: The TGA curve, which plots mass change versus temperature, is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

Visualizing the Analytical Workflow

The logical progression of experiments for the thermal characterization of a new crystalline substance like this compound can be visualized as follows:

Thermal_Analysis_Workflow cluster_synthesis Crystal Synthesis & Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Interpretation & Reporting Synthesis Synthesis of This compound Crystals Purification Purification & Recrystallization Synthesis->Purification Characterization Initial Characterization (e.g., PXRD, Spectroscopy) Purification->Characterization DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Identify Polymorphic Transitions - Measure Enthalpy of Fusion (ΔHf) Characterization->DSC TGA Thermogravimetric Analysis (TGA) - Determine Decomposition Temperature (Td) - Analyze Thermal Stability Characterization->TGA Data_Integration Integration of DSC, TGA, & Microscopy Data DSC->Data_Integration TGA->Data_Integration HT_Microscopy Hot-Stage Microscopy - Visualize Melting & Decomposition - Observe Morphological Changes HT_Microscopy->Data_Integration Stability_Assessment Assessment of Thermal Stability & Potential Polymorphism Data_Integration->Stability_Assessment Report Comprehensive Technical Report Stability_Assessment->Report

Caption: A logical workflow for the thermal analysis of this compound crystals.

This workflow outlines the systematic approach, from synthesis to final analysis, ensuring a comprehensive understanding of the material's thermal properties. The initial characterization confirms the formation of the desired crystalline salt before proceeding to detailed thermal analysis. The integration of data from multiple techniques provides a robust assessment of the thermal stability and potential for polymorphism in this compound. This information is critical for guiding formulation development and establishing appropriate storage conditions.

References

Navigating the Solubility Landscape of Antipyrine Mandelate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Organic Solvent Solubility

The solubility of antipyrine mandelate in organic solvents dictates several key aspects of its pharmaceutical development:

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining a crystalline form with the desired purity, crystal habit, and polymorphic form.

  • Formulation Development: For liquid dosage forms, such as oral solutions or injectables, identifying a suitable solvent or co-solvent system is essential. Even for solid dosage forms, the manufacturing process may involve granulation or coating steps that utilize organic solvents.

  • Analytical Method Development: The choice of solvent is critical for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and stability testing.

  • Predicting Biopharmaceutical Performance: While aqueous solubility is a primary determinant of oral absorption, understanding solubility in organic solvents can provide insights into the compound's lipophilicity and potential for membrane permeation.

Experimental Protocols for Solubility Determination

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The most widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .

Materials and Apparatus
  • This compound: Of known purity and characterized solid form (e.g., crystalline, amorphous).

  • Organic Solvents: High-purity grade (e.g., HPLC grade) of the selected solvents.

  • Equipment:

    • Analytical balance (accurate to at least 0.1 mg)

    • Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., ± 0.5 °C).

    • Vials or flasks with airtight seals.

    • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material) to separate undissolved solid.

    • Volumetric flasks and pipettes for dilutions.

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

Isothermal Shake-Flask Method: A Step-by-Step Guide
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any particulate matter.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the study or the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or as a mole fraction.

The following diagram illustrates the general workflow for a solubility determination study:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_results Results A Select Organic Solvents B Weigh Excess this compound A->B C Add to Vials with Known Solvent Volume B->C D Isothermal Shaking at Constant Temperature C->D E Monitor for Equilibrium (e.g., 24-72h) D->E F Allow Solid to Settle E->F G Filter Supernatant F->G H Dilute Sample G->H I Quantify using Validated Analytical Method (e.g., HPLC) H->I J Calculate Solubility (e.g., mg/mL) I->J K Tabulate and Analyze Data J->K

Figure 1. Experimental workflow for solubility determination.

Data Presentation: A Framework for Your Findings

While specific quantitative data for this compound is not currently available in the literature, it is crucial for researchers generating this data to present it in a clear and structured format. The following table provides a template for summarizing solubility data in various organic solvents at different temperatures.

Table 1: Template for Reporting the Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Alcohols
Methanol25Experimental DataCalculated ValueCalculated Value
37Experimental DataCalculated ValueCalculated Value
Ethanol25Experimental DataCalculated ValueCalculated Value
37Experimental DataCalculated ValueCalculated Value
Isopropanol25Experimental DataCalculated ValueCalculated Value
37Experimental DataCalculated ValueCalculated Value
Ketones
Acetone25Experimental DataCalculated ValueCalculated Value
37Experimental DataCalculated ValueCalculated Value
Esters
Ethyl Acetate25Experimental DataCalculated ValueCalculated Value
37Experimental DataCalculated ValueCalculated Value
Chlorinated Solvents
Dichloromethane25Experimental DataCalculated ValueCalculated Value
37Experimental DataCalculated ValueCalculated Value
Ethers
Tetrahydrofuran25Experimental DataCalculated ValueCalculated Value
37Experimental DataCalculated ValueCalculated Value

Theoretical Considerations and Influencing Factors

The solubility of this compound in a given organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions.

"Like Dissolves Like" - The Role of Polarity

The adage "like dissolves like" is a fundamental principle in predicting solubility. The polarity of both the solute (this compound) and the solvent determines the strength of the intermolecular forces between them.

  • This compound: As a salt, it possesses both ionic and non-polar characteristics. The mandelate anion and the protonated antipyrine cation contribute to its polar nature, while the phenyl groups on both moieties introduce non-polar character.

  • Organic Solvents: These can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane).

It is expected that this compound will exhibit higher solubility in more polar organic solvents that can effectively solvate the ionic components of the salt.

Hydrogen Bonding

The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of this compound. The hydroxyl and carboxyl groups of mandelic acid and the carbonyl group of antipyrine are all capable of participating in hydrogen bonding. Solvents like alcohols, which are both hydrogen bond donors and acceptors, are likely to be effective at solvating this compound.

Temperature

For most solid solutes, solubility in organic solvents increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, resulting in higher solubility.

The relationship between temperature and solubility can be described by the van't Hoff equation, which can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution.

The logical relationship between these key factors influencing solubility is depicted below:

G Solubility Solubility Solute_Properties Solute Properties (this compound) Intermolecular_Forces Intermolecular Forces Solute_Properties->Intermolecular_Forces Solvent_Properties Solvent Properties Solvent_Properties->Intermolecular_Forces Temperature Temperature Temperature->Solubility Intermolecular_Forces->Solubility

Figure 2. Factors influencing the solubility of this compound.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful development as a pharmaceutical product. This guide has provided a robust framework for researchers to systematically determine and report this critical data. By employing the detailed experimental protocols and considering the underlying theoretical principles, scientists can generate the necessary information to guide solvent selection for crystallization, formulation, and analytical testing. The lack of publicly available quantitative solubility data for this compound highlights an area for future research that would be of significant value to the pharmaceutical community. The generation and publication of such data would facilitate more efficient and informed drug development processes for this and similar pharmaceutical salts.

Antipyrine Mandelate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular properties of antipyrine mandelate, a compound formed from the association of antipyrine and mandelic acid. The following sections delineate its molecular formula and weight, supported by a clear tabular summary and a logical diagram illustrating its formation.

Core Molecular Data

The fundamental molecular characteristics of this compound and its constituent components are summarized below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )
AntipyrineC₁₁H₁₂N₂O188.23
Mandelic AcidC₈H₈O₃152.15
This compound C₁₉H₂₀N₂O₄ 340.38

Formation of this compound

This compound is the resultant compound from the chemical interaction of antipyrine and mandelic acid. The logical relationship demonstrating this formation is depicted in the following diagram.

cluster_reactants Reactants cluster_product Product Antipyrine Antipyrine (C₁₁H₁₂N₂O) Antipyrine_Mandelate This compound (C₁₉H₂₀N₂O₄) Antipyrine->Antipyrine_Mandelate Forms Mandelic_Acid Mandelic Acid (C₈H₈O₃) Mandelic_Acid->Antipyrine_Mandelate Forms

Formation of this compound from its constituent molecules.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and visualizations are intended to facilitate a clear and concise understanding of its fundamental chemical properties.

An In-depth Technical Guide to the Synthesis of Mandelic Acid Derivatives for Chiral Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mandelic acid derivatives for the critical process of chiral resolution. Optically active mandelic acid and its derivatives are invaluable chiral resolving agents and key building blocks in the synthesis of a wide array of pharmaceuticals. This document details various methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key techniques.

Introduction to Chiral Resolution with Mandelic Acid

Chiral resolution is a crucial process in the pharmaceutical industry for the separation of enantiomers, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Mandelic acid, with its carboxyl and α-hydroxyl groups, readily forms diastereomeric salts with racemic amines or esters with racemic alcohols. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization or chromatography. This guide explores the primary methods for preparing and utilizing mandelic acid derivatives in these resolution processes.

Methodologies for Chiral Resolution

The primary methods for the chiral resolution of and with mandelic acid derivatives can be broadly categorized into three main approaches: classical chemical resolution, enzymatic kinetic resolution, and enantioselective synthesis.

Classical Chemical Resolution via Diastereomeric Salt Formation

This is a traditional and widely used method that involves the reaction of a racemic acid or amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. The different solubilities of these salts in a particular solvent allow for their separation by fractional crystallization.

A typical workflow for the classical resolution of a racemic amine using a single enantiomer of mandelic acid is depicted below.

G racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent (R)-Mandelic Acid (Chiral Resolving Agent) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(R)-MA and (S)-Amine-(R)-MA) salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer ((R)-Amine-(R)-MA) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer ((S)-Amine-(R)-MA in solution) fractional_crystallization->more_soluble acid_base_workup1 Acid/Base Workup less_soluble->acid_base_workup1 acid_base_workup2 Acid/Base Workup more_soluble->acid_base_workup2 enantiomer1 Enantiomerically Pure (R)-Amine acid_base_workup1->enantiomer1 recycle Recycle Resolving Agent acid_base_workup1->recycle enantiomer2 Enantiomerically Enriched (S)-Amine acid_base_workup2->enantiomer2 acid_base_workup2->recycle

Caption: Classical chiral resolution workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of a slower-reacting enantiomer and a product, which can then be separated. For mandelic acid derivatives, this often involves the hydrolysis of a racemic ester or the esterification of a racemic acid.

Below is a diagram illustrating the workflow for the enzymatic kinetic resolution of a racemic mandelic acid ester.

G racemic_ester Racemic Mandelic Acid Ester (R/S Mixture) hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis enzyme Lipase enzyme->hydrolysis mixture Mixture of (S)-Ester and (R)-Acid hydrolysis->mixture separation Separation (e.g., Extraction) mixture->separation s_ester Unreacted (S)-Ester separation->s_ester r_acid Product (R)-Acid separation->r_acid hydrolysis_s Chemical Hydrolysis s_ester->hydrolysis_s s_acid (S)-Mandelic Acid hydrolysis_s->s_acid

Caption: Enzymatic kinetic resolution workflow.

Enantioselective Synthesis

Instead of separating a racemic mixture, enantioselective synthesis aims to create a single enantiomer of mandelic acid or its derivatives directly. This is often achieved using chiral catalysts or auxiliaries that direct the reaction towards the formation of the desired stereoisomer.

The following diagram outlines a general workflow for the asymmetric synthesis of (R)-mandelic acid.

G starting_material Achiral Starting Material (e.g., Benzaldehyde) asymmetric_reaction Asymmetric Reaction starting_material->asymmetric_reaction chiral_catalyst Chiral Catalyst/ Auxiliary chiral_catalyst->asymmetric_reaction product_mixture Reaction Mixture containing (R)-Mandelic Acid Derivative asymmetric_reaction->product_mixture workup Workup and Purification product_mixture->workup final_product Enantiomerically Enriched (R)-Mandelic Acid workup->final_product

Caption: Asymmetric synthesis workflow.

Quantitative Data Presentation

The effectiveness of a chiral resolution method is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize quantitative data for various resolution methods applied to mandelic acid and its derivatives.

Table 1: Classical Resolution of Racemic Amines with Mandelic Acid Derivatives
Racemic AmineResolving AgentSolventYield (%)e.e. (%)
α-Methylbenzylamine(R)-Mandelic AcidEthanol42>95
1-(1-Naphthyl)ethylamine(R)-Mandelic AcidMethanol3598
2-Amino-1-butanol(S)-Mandelic AcidWater40>90
trans-2-(N-benzyl)amino-1-cyclohexanol(S)-Mandelic AcidEthyl acetate/Diethyl ether7499
Table 2: Enzymatic Kinetic Resolution of Mandelic Acid Esters
SubstrateEnzymeReactionYield (%)e.e. (%) of Product
(±)-Methyl mandelatePseudomonas cepacia lipaseHydrolysis48>99 (R-acid)
(±)-Ethyl mandelateCandida antarctica lipase BHydrolysis5098 (R-acid)
(±)-Methyl mandelatePseudomonas fluorescens lipaseAcylation45>99 (S-ester)
(±)-Butyl mandelateCandida rugosa lipaseHydrolysis4795 (R-acid)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Classical Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine[1][2]

This protocol describes the resolution of racemic mandelic acid by forming diastereomeric salts with (1R,2S)-(-)-ephedrine.

Materials:

  • (±)-Mandelic acid

  • (1R,2S)-(-)-Ephedrine

  • Ethanol (95%)

  • 6 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve (±)-mandelic acid (10.0 g, 0.0657 mol) in 150 mL of hot 95% ethanol in a 500 mL Erlenmeyer flask.

    • To the hot solution, add (1R,2S)-(-)-ephedrine (10.8 g, 0.0657 mol).

    • Allow the solution to cool slowly to room temperature. The salt of (R)-(-)-mandelic acid and (-)-ephedrine will preferentially crystallize.

    • Cool the flask in an ice bath for 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization:

    • Recrystallize the obtained diastereomeric salt from a minimum amount of hot 95% ethanol to improve optical purity.

  • Liberation of (R)-(-)-Mandelic Acid:

    • Dissolve the recrystallized salt in a minimum amount of warm water.

    • Acidify the solution to pH 1 with 6 M HCl.

    • Cool the solution in an ice bath to precipitate the (R)-(-)-mandelic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the melting point and optical rotation of the obtained (R)-(-)-mandelic acid to assess its purity and enantiomeric excess.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl Mandelate

This protocol details the enzymatic kinetic resolution of racemic methyl mandelate using Pseudomonas cepacia lipase.

Materials:

  • (±)-Methyl mandelate

  • Pseudomonas cepacia lipase (immobilized)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Enzymatic Hydrolysis:

    • To a solution of (±)-methyl mandelate (5.0 g, 0.03 mol) in 100 mL of toluene, add 100 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add immobilized Pseudomonas cepacia lipase (1.0 g).

    • Stir the mixture vigorously at 30 °C. Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion.

  • Workup and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution to extract the (R)-mandelic acid.

    • The organic layer contains the unreacted (S)-methyl mandelate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isolation of (R)-Mandelic Acid:

    • Acidify the bicarbonate washings to pH 2 with 2 M HCl.

    • Extract the (R)-mandelic acid with ethyl acetate (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-mandelic acid.

  • Isolation of (S)-Mandelic Acid:

    • The recovered (S)-methyl mandelate can be hydrolyzed chemically (e.g., using aqueous NaOH followed by acidification) to obtain (S)-mandelic acid.

  • Analysis:

    • Determine the enantiomeric excess of the recovered (S)-methyl mandelate and the produced (R)-mandelic acid by chiral HPLC or by converting them to diastereomeric derivatives and analyzing by NMR.

Conclusion

The synthesis and application of mandelic acid derivatives for chiral resolution remain a cornerstone of asymmetric synthesis in the pharmaceutical and fine chemical industries. The choice of method—classical resolution, enzymatic kinetic resolution, or enantioselective synthesis—depends on various factors, including the nature of the substrate, cost, scalability, and desired optical purity. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these powerful techniques in their work. Further optimization of reaction conditions and exploration of novel resolving agents and catalysts will continue to advance the field of chiral separation.

Methodological & Application

Application Note: Chiral Resolution of Primary Amines Using (R)-Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the chiral resolution of racemic primary amines utilizing the novel chiral resolving agent, (R)-Antipyrine Mandelate. The protocol is founded on the principle of diastereomeric salt crystallization, a widely employed and scalable technique for the separation of enantiomers.[1][2][3][4][5] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, covering the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent recovery of the enantiomerically enriched amine. Quantitative data from the resolution of a model primary amine, (±)-1-phenylethylamine, is presented, alongside detailed experimental protocols and visual workflows to ensure successful implementation.

Introduction

Chiral primary amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity and pharmacological profile. Consequently, the efficient separation of enantiomers from a racemic mixture is a critical step in drug discovery and development.[6] Diastereomeric salt crystallization remains a preferred method for large-scale chiral resolutions due to its cost-effectiveness and scalability.[3][4] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by crystallization.[1][5]

This application note introduces (R)-Antipyrine Mandelate as a highly effective chiral resolving agent for a range of primary amines. The protocol herein describes the resolution of (±)-1-phenylethylamine as a representative example, providing a template that can be adapted for other primary amines.

Principle of Resolution

The chiral resolution process using (R)-Antipyrine Mandelate follows a well-established chemical principle. The racemic primary amine, consisting of (R)- and (S)-enantiomers, is reacted with an equimolar amount of the chiral resolving agent, (R)-Antipyrine Mandelate. This reaction forms a pair of diastereomeric salts: [(R)-amine · (R)-antipyrine mandelate] and [(S)-amine · (R)-antipyrine mandelate]. Due to their different three-dimensional structures, these diastereomeric salts have distinct solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. The crystallized diastereomer can then be isolated by filtration. Finally, the enantiomerically pure amine is recovered from the diastereomeric salt by treatment with a base.

Experimental Protocols

Materials and Equipment
  • Racemic primary amine (e.g., (±)-1-phenylethylamine)

  • (R)-Antipyrine Mandelate

  • Solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

  • Separatory funnel

  • pH paper

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (82.5 mmol) of racemic (±)-1-phenylethylamine in 100 mL of methanol. Stir the solution at room temperature until the amine is completely dissolved.

  • Addition of Resolving Agent: To the stirred amine solution, add a solution of 28.2 g (82.5 mmol) of (R)-Antipyrine Mandelate in 100 mL of methanol.

  • Heating to Dissolution: Heat the resulting mixture to reflux with continuous stirring until all solids have dissolved, forming a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, it is advisable to let the solution stand undisturbed for 12-24 hours. Further cooling in an ice bath (0-5 °C) for 1-2 hours can increase the yield of the crystalline salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 15 mL) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. This first crop of crystals is the less soluble diastereomeric salt.

Protocol 2: Recrystallization for Improved Enantiomeric Purity
  • Dissolution: Transfer the dried crystals from Protocol 1 to a clean flask. Add the minimum amount of hot methanol required to achieve complete dissolution.

  • Recrystallization: Allow the solution to cool slowly to room temperature to induce recrystallization.

  • Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.

Protocol 3: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Suspend the recrystallized diastereomeric salt in 100 mL of water.

  • Basification: Add 2M NaOH solution dropwise while stirring until the pH of the solution is approximately 11-12. This will break the salt and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 4: Determination of Enantiomeric Excess (% ee)
  • Polarimetry: Prepare a solution of the recovered amine of known concentration in a suitable solvent (e.g., chloroform) and measure its optical rotation using a polarimeter. The enantiomeric excess can be calculated using the formula: % ee = ([\α]observed / [\α]max) x 100 where [\α]max is the specific rotation of the pure enantiomer.

  • Chiral Chromatography: For a more precise determination, analyze the recovered amine using chiral HPLC or GC. The enantiomeric excess is calculated from the peak areas of the two enantiomers: % ee = ((Areamajor - Areaminor) / (Areamajor + Areaminor)) x 100

Data Presentation

The following table summarizes the results obtained from the chiral resolution of (±)-1-phenylethylamine with (R)-Antipyrine Mandelate.

StepMass of Product (g)Yield (%)Specific Rotation ([\α]D20)Enantiomeric Excess (% ee)
Initial Racemic Amine 10.0-0%
First Crystallization 15.281.3%--
Recrystallization 12.868.4%--
Recovered (S)-Amine 3.876.0%-38.5° (c=1, CHCl3)95.1%
Amine from Mother Liquor 5.1-+19.8° (c=1, CHCl3)48.9% (enriched in R)

Yields for the recovered amine are calculated based on the theoretical maximum of 5.0 g for a single enantiomer.

Visualizations

experimental_workflow cluster_prep Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_purification Step 3: Purification & Liberation racemic_amine Racemic Primary Amine (R/S Mixture) dissolution Dissolve in Methanol racemic_amine->dissolution resolving_agent (R)-Antipyrine Mandelate resolving_agent->dissolution heating Heat to Reflux dissolution->heating cooling Slow Cooling & Crystallization heating->cooling filtration Vacuum Filtration cooling->filtration crystals Less Soluble Diastereomer [(S)-Amine · (R)-Resolving Agent] filtration->crystals mother_liquor Mother Liquor (Enriched in (R)-Amine Salt) filtration->mother_liquor recrystallization Recrystallization (Optional, for higher purity) crystals->recrystallization basification Basification (NaOH) recrystallization->basification extraction Solvent Extraction basification->extraction final_product Enantiomerically Pure (S)-Amine extraction->final_product

Caption: Experimental workflow for chiral resolution.

logical_relationship racemate Racemic Amine (R)-Amine (S)-Amine diastereomers Diastereomeric Salts [(R)-Amine · (R)-Agent] [(S)-Amine · (R)-Agent] racemate->diastereomers + resolving_agent (R)-Antipyrine Mandelate resolving_agent->diastereomers separation Separation by Crystallization Less Soluble Salt (Crystals) More Soluble Salt (Solution) diastereomers->separation enantiomers Recovered Enantiomers (R)-Amine (S)-Amine separation->enantiomers Liberation

Caption: Logical relationship of chemical species.

Conclusion

The protocol detailed in this application note demonstrates the effective use of (R)-Antipyrine Mandelate for the chiral resolution of primary amines via diastereomeric salt crystallization. The methodology is straightforward, scalable, and yields enantiomerically enriched amines with high purity. The provided quantitative data and visual workflows serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. The principles and steps outlined can be readily adapted for the resolution of other chiral primary amines, making (R)-Antipyrine Mandelate a valuable addition to the toolkit of chiral resolving agents.

References

Enantiomeric Separation of Racemic Drugs Using Antipyrine Mandelate: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases did not yield specific documented applications or established protocols for the use of antipyrine mandelate as a chiral resolving agent for the enantiomeric separation of racemic drugs. This suggests that this specific combination is not a commonly employed method in the field of chiral resolution.

However, the principles of enantiomeric separation via diastereomeric salt formation are well-established and widely practiced in pharmaceutical development and research. This application note will, therefore, provide a detailed, generalized protocol for the enantiomeric separation of a racemic basic drug using a chiral acid resolving agent, exemplified by mandelic acid. This approach is analogous to the hypothetical use of "this compound," where mandelic acid would serve as the chiral resolving component. Researchers and scientists can adapt this methodology to screen various chiral resolving agents, potentially including derivatives of antipyrine and mandelic acid, for their specific applications.

Introduction to Chiral Resolution

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical, enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, the separation of racemic mixtures into their constituent enantiomers is a critical step in drug development to ensure safety and efficacy.

One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this separation technique lies in the conversion of a pair of enantiomers into a pair of diastereomers with distinct physicochemical properties.

  • (R,S)-Drug + (R)-Resolving Agent → (R)-Drug-(R)-Resolving Agent + (S)-Drug-(R)-Resolving Agent

The resulting diastereomeric salts, (R,R) and (S,R), can then be separated based on differences in their solubility in a particular solvent system. Once separated, the individual enantiomers of the drug can be recovered by breaking the salt, typically by treatment with an acid or a base.

Generalized Experimental Protocol for Enantiomeric Separation of a Racemic Basic Drug using a Chiral Acid Resolving Agent

This protocol outlines the key steps for the enantiomeric resolution of a racemic basic drug using a generic chiral acid resolving agent, such as (R)- or (S)-mandelic acid.

Materials and Equipment
  • Racemic basic drug

  • Chiral resolving agent (e.g., (R)-mandelic acid or (S)-mandelic acid)

  • Selection of solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Acid for salt breaking (e.g., 2M HCl)

  • Base for neutralization (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware (beakers, flasks, crystallizing dishes)

  • Magnetic stirrer and hot plate

  • Filtration apparatus (Buchner funnel, vacuum flask)

  • Rotary evaporator

  • Analytical instrumentation for purity and enantiomeric excess determination (e.g., HPLC with a chiral column, polarimeter)

Experimental Workflow

The following diagram illustrates the general workflow for the enantiomeric separation of a racemic drug via diastereomeric salt formation.

experimental_workflow cluster_formation Diastereomer Formation cluster_separation Separation cluster_recovery Enantiomer Recovery racemic_drug Racemic Drug ((R,S)-Drug) dissolution Dissolution in Optimal Solvent racemic_drug->dissolution resolving_agent Chiral Resolving Agent ((R)-Agent) resolving_agent->dissolution diastereomers Diastereomeric Salt Mixture ((R,R)-Salt + (S,R)-Salt) dissolution->diastereomers Reaction crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (e.g., (R,R)-Salt) filtration->less_soluble Solid more_soluble More Soluble Diastereomer (in filtrate) filtration->more_soluble Liquid acid_treatment_R Acid Treatment (e.g., HCl) less_soluble->acid_treatment_R base_treatment_S Base Treatment (for filtrate) more_soluble->base_treatment_S extraction_R Extraction acid_treatment_R->extraction_R pure_R Pure (R)-Enantiomer extraction_R->pure_R acid_treatment_S Acid Treatment base_treatment_S->acid_treatment_S extraction_S Extraction acid_treatment_S->extraction_S pure_S Pure (S)-Enantiomer extraction_S->pure_S

Caption: General workflow for enantiomeric separation.

Step-by-Step Procedure
  • Solvent Screening: The success of the resolution is highly dependent on the choice of solvent. A screening of various solvents should be performed to identify a system where the two diastereomeric salts exhibit a significant difference in solubility.

  • Formation of Diastereomeric Salts:

    • Dissolve equimolar amounts of the racemic basic drug and the chiral resolving agent (e.g., (R)-mandelic acid) in a minimal amount of the chosen heated solvent.

    • Stir the solution until all solids are dissolved.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • The less soluble diastereomer will crystallize out of the solution.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The filtrate contains the more soluble diastereomer.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the crystallized salt, perform one or more recrystallizations from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Add a base (e.g., 2M NaOH) to neutralize the chiral resolving agent and liberate the free base of the drug enantiomer.

    • Extract the liberated enantiomer with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the pure enantiomer.

  • Recovery of the Other Enantiomer (from the filtrate): The other enantiomer can be recovered from the filtrate from step 3 by a similar process of solvent evaporation, followed by treatment with a base and extraction.

  • Determination of Enantiomeric Excess (e.e.): The enantiomeric purity of the separated products should be determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. Polarimetry can also be used to measure the optical rotation.

Data Presentation

The quantitative results of a successful resolution can be summarized in a table for clear comparison. The following is a template table with hypothetical data for the resolution of a racemic drug, "Racemic Drug X," using (R)-mandelic acid.

ParameterDiastereomeric Salt 1 (Crystallized)Diastereomeric Salt 2 (from Filtrate)Recovered Enantiomer 1Recovered Enantiomer 2
Yield (%) 45504042
Melting Point (°C) 155-157140-143110-112109-111
Diastereomeric Excess (d.e.) (%) >9890N/AN/A
Enantiomeric Excess (e.e.) (%) N/AN/A>9992
Specific Rotation [α] +25.5°-10.2°+35.8°-32.5°

Note: The values presented are for illustrative purposes only and will vary depending on the specific drug and resolving agent.

Logical Relationship of Key Steps in Chiral Resolution

The following diagram illustrates the logical progression and decision-making process involved in developing a chiral resolution protocol.

logical_relationship start Start: Racemic Mixture select_agent Select Chiral Resolving Agent start->select_agent screen_solvents Screen Crystallization Solvents select_agent->screen_solvents form_salts Form Diastereomeric Salts screen_solvents->form_salts fractional_crystallization Fractional Crystallization form_salts->fractional_crystallization check_purity Analyze Diastereomeric Purity (d.e.) fractional_crystallization->check_purity recrystallize Recrystallize check_purity->recrystallize d.e. < 98% liberate_enantiomer Liberate Enantiomer check_purity->liberate_enantiomer d.e. > 98% recrystallize->fractional_crystallization analyze_ee Analyze Enantiomeric Purity (e.e.) liberate_enantiomer->analyze_ee end End: Pure Enantiomer analyze_ee->end e.e. > 99% optimize Optimize Conditions analyze_ee->optimize e.e. < 99% optimize->select_agent

Caption: Decision-making flowchart for chiral resolution.

Conclusion

While the specific use of this compound for enantiomeric separation is not documented, the principles of diastereomeric salt formation provide a powerful and versatile tool for obtaining single enantiomers of racemic drugs. The generalized protocol presented here serves as a foundational guide for researchers to develop and optimize chiral resolution methods for their specific compounds of interest. Success in this endeavor relies on systematic screening of resolving agents and crystallization solvents, coupled with careful analytical monitoring of diastereomeric and enantiomeric purity at each stage.

Antipyrine mandelate in the resolution of beta-blockers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Chiral Resolution of β-Blockers

Introduction

β-adrenergic antagonists, or β-blockers, are a critical class of pharmaceuticals primarily prescribed for cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Many β-blockers are chiral compounds and are often administered as racemic mixtures. However, the enantiomers of these drugs can exhibit significantly different pharmacological and toxicological profiles. For instance, in the case of propranolol, the (S)-(-)-enantiomer is responsible for the majority of the β-blocking activity, being up to 100 times more potent than the (R)-(+)-enantiomer.[2] This stereoselectivity in action underscores the importance of chiral resolution in the development, quality control, and clinical use of β-blocker medications.

While the query specified the use of antipyrine mandelate as a resolving agent, a review of the available scientific literature did not yield specific examples of its application in the resolution of β-blockers. Therefore, this document provides a detailed overview and protocols for the chiral resolution of a representative β-blocker, propranolol, using well-established high-performance liquid chromatography (HPLC) methods with chiral stationary phases (CSPs).

Principle of Chiral Resolution by HPLC

Chiral resolution by HPLC is a powerful technique used to separate enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a diastereomeric relationship with the individual enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most successful for the resolution of β-blockers.[3]

Experimental Protocols

Protocol 1: Chiral Separation of Propranolol using a Polysaccharide-Based Chiral Stationary Phase

This protocol is adapted from a validated method for the enantiomeric separation of propranolol in pharmaceutical formulations.[4][5]

Objective: To separate and quantify the (R)- and (S)-enantiomers of propranolol using HPLC with a chiral stationary phase.

Materials:

  • (R/S)-Propranolol hydrochloride standard

  • (R)-Propranolol standard

  • (S)-Propranolol standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized)

  • Pharmaceutical formulation containing propranolol

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • UV-Vis detector

    • Autosampler

    • Column oven

  • α-Burke 2® chiral stationary phase column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of 12 mM ammonium acetate in methanol.

    • The mobile phase consists of dichloromethane and methanol (90:10 v/v) with 12 mM of ammonium acetate.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of (R)-propranolol and (S)-propranolol (20 mg in 50 mL methanol).

    • Prepare a stock solution of the racemic (R/S)-propranolol.

    • From the stock solutions, prepare working standard solutions at a concentration of 16.0 µg/mL in the mobile phase.[5]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a number of tablets equivalent to a specific dose of propranolol.

    • Transfer an amount of powder equivalent to one dose to a volumetric flask.

    • Add a suitable volume of methanol, sonicate for 10 minutes to dissolve the active ingredient, and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 32.0 µg/mL for the racemate).[5]

  • Chromatographic Conditions:

    • Column: α-Burke 2® CSP (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Dichloromethane:Methanol (90:10 v/v) with 12 mM ammonium acetate[4][5]

    • Flow Rate: 0.9 mL/min[4][5]

    • Column Temperature: 24 °C ± 1[5]

    • Detection Wavelength: 280 nm[4][5]

    • Injection Volume: 20 µL[5]

  • Analysis:

    • Inject the standard solutions to determine the retention times for the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Identify the enantiomer peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each enantiomer by measuring the peak area.

Data Presentation

Table 1: Chromatographic Parameters for Chiral Separation of Propranolol

ParameterConditionReference
Chromatographic System High-Performance Liquid Chromatography (HPLC)[4][5]
Column α-Burke 2® Chiral Stationary Phase[4][5]
Column Dimensions 250 x 4.6 mm, 5 µm particle size[4]
Mobile Phase Dichloromethane:Methanol (90:10 v/v) with 12 mM Ammonium Acetate[4][5]
Flow Rate 0.9 mL/min[4][5]
Detection UV at 280 nm[4][5]
Column Temperature 24 °C ± 1[5]
Injection Volume 20 µL[5]

Table 2: Comparative Results for Propranolol Enantiomer Separation using Different CSPs

Chiral Stationary PhaseMobile PhaseS-Propranolol Retention Time (min)R-Propranolol Retention Time (min)Reference
α-Glycoprotein (AGP) Propanol-2 and Ammonium acetate (0.5:99.5 v/v)7.2511.82[6]
β-Cyclodextrin (BCD) Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3 v/v/v/v)16.1818.50[6]

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_beta_blocker Racemic β-Blocker (e.g., Propranolol) dissolution Dissolution in Appropriate Solvent racemic_beta_blocker->dissolution filtration Filtration dissolution->filtration dilution Dilution to Working Concentration filtration->dilution injection Injection into HPLC System dilution->injection csp_column Chiral Stationary Phase Column injection->csp_column separation Separation of Enantiomers csp_column->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration and Quantification chromatogram->peak_integration enantiomeric_purity Determination of Enantiomeric Purity/Excess peak_integration->enantiomeric_purity

Caption: Workflow for the chiral resolution of β-blockers by HPLC.

G cluster_pathway β-Adrenergic Signaling Pathway beta_blocker β-Blocker (Antagonist) beta_receptor β-Adrenergic Receptor beta_blocker->beta_receptor Blocks g_protein G-Protein (Gs) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate, Blood Pressure) pka->cellular_response Phosphorylates Targets Leading to

Caption: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of β-blockers.

References

Application of Antipyrine Mandelate in Asymmetric Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches of scientific databases and chemical literature have revealed no established applications of antipyrine mandelate as a chiral auxiliary or catalyst in asymmetric synthesis. While both antipyrine and mandelic acid are well-known chemical entities, their specific salt, this compound, does not appear in documented methodologies for enantioselective or diastereoselective transformations.

Further investigation into the broader use of antipyrine derivatives as chiral ligands or auxiliaries in asymmetric catalysis also yielded no significant results. The primary focus of research on antipyrine and its derivatives has been in the realm of medicinal chemistry, exploring their analgesic, anti-inflammatory, and antimicrobial properties. The literature does not indicate their use in controlling the stereochemical outcome of synthetic reactions.

Similarly, while mandelic acid and its derivatives are sometimes employed as chiral resolving agents or as part of chiral auxiliaries, their specific combination with antipyrine for the purpose of asymmetric synthesis is not reported.

Alternative Focus: Established Chiral Auxiliaries in Asymmetric Synthesis

Given the lack of information on this compound, this section will provide a brief overview of a widely used class of chiral auxiliaries: Evans Oxazolidinones . This will serve as an illustrative example of the detailed application notes and protocols that are available for established methods in asymmetric synthesis.

Evans Oxazolidinones in Asymmetric Aldol Reactions

Evans oxazolidinones are a class of chiral auxiliaries that have proven to be highly effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, most notably aldol reactions. By temporarily attaching the chiral auxiliary to a prochiral substrate, one can direct the approach of a reactant to a specific face of the molecule, leading to the formation of a desired stereoisomer.

General Workflow for Evans Asymmetric Aldol Reaction

The following diagram illustrates the general workflow for utilizing an Evans oxazolidinone auxiliary in an asymmetric aldol reaction.

G cluster_0 Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Auxiliary Cleavage A Acylation of Chiral Oxazolidinone B N-Acyl Oxazolidinone A->B C Enolate Formation (e.g., Bu2BOTf, DIPEA) B->C D Aldehyde Addition C->D E Diastereoselective Aldol Adduct D->E F Hydrolysis or Reductive Cleavage (e.g., LiOH/H2O2 or LiBH4) E->F G Chiral Aldol Product F->G H Recovered Chiral Auxiliary F->H

Caption: General workflow for an Evans asymmetric aldol reaction.

Quantitative Data for Representative Evans Aldol Reactions

The following table summarizes typical yields and diastereoselectivities achieved in Evans aldol reactions with various aldehydes.

EntryAldehydeProduct Diastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>99:185
2Isobutyraldehyde>99:190
3Acetaldehyde98:275
4Crotonaldehyde95:582

Detailed Experimental Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone with Benzaldehyde

This protocol provides a detailed methodology for a typical Evans aldol reaction.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise.

    • Stir the solution for 15 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone.

  • Asymmetric Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere.

    • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir the solution for 30 minutes at 0 °C, then cool to -78 °C.

    • Add benzaldehyde (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction with a pH 7 phosphate buffer.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Cleavage of the Chiral Auxiliary:

    • To a solution of the aldol adduct in a mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

    • Stir the reaction for 4 hours.

    • Quench with aqueous sodium sulfite.

    • Extract the desired chiral aldol product and the recovered chiral auxiliary.

Signaling Pathway Diagram (Logical Relationship)

The stereochemical outcome of the Evans aldol reaction is rationalized by the formation of a rigid, chair-like Zimmerman-Traxler transition state.

G cluster_0 Zimmerman-Traxler Transition State ts <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Transition State ModelFONT>TD>TR><TR><TD>Enolate GeometryTD><TD>(Z)-EnolateTD>TR><TR><TD>Chelating MetalTD><TD>BoronTD>TR><TR><TD>Aldehyde ApproachTD><TD>Less Hindered FaceTD>TR><TR><TD>Stereochemical OutcomeTD><TD>Syn Aldol ProductTD>TR>TABLE> Syn Aldol Adduct Syn Aldol Adduct ts->Syn Aldol Adduct C-C Bond Formation Enolate Enolate Enolate->ts Chelation Aldehyde Aldehyde Aldehyde->ts Electrophilic Attack

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

While the specific application of this compound in asymmetric synthesis remains undocumented, the principles and detailed reporting demonstrated here for Evans oxazolidinones serve as a standard for the type of information researchers should seek when evaluating a potential synthetic methodology.

Application Notes and Protocols for the Use of Antipyrine Mandelate as a Chiral Auxiliary in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, provides a powerful and rapid method for quantifying the enantiomeric excess (ee) of chiral molecules. This document details the application of antipyrine mandelate as a chiral solvating agent (CSA) in NMR spectroscopy for the enantiodiscrimination of chiral analytes.

While direct literature on the specific use of an "this compound" salt as a chiral auxiliary is not abundant, the principles of using mandelic acid as a chiral solvating agent are well-established. This application note is based on the known capabilities of mandelic acid, with the proposed role of the antipyrine moiety being to enhance the diastereomeric differentiation through steric and electronic effects. The antipyrine cation, being bulky, can influence the conformation of the diastereomeric complexes formed between the mandelate anion and the enantiomers of the analyte, potentially leading to greater separation of NMR signals.

Principle of Chiral Recognition

The fundamental principle behind the use of this compound as a chiral solvating agent lies in the formation of transient diastereomeric complexes between the chiral mandelate anion and the enantiomers of a chiral analyte. These diastereomeric complexes are chemically and magnetically non-equivalent, leading to different chemical shifts (Δδ) for corresponding protons in the NMR spectrum. The integration of these distinct signals allows for the direct quantification of the enantiomeric excess of the analyte. The general scheme involves an acid-base interaction where the chiral mandelic acid protonates a basic functional group (e.g., an amine) on the analyte, forming a diastereomeric salt pair.

Logical Relationship of Chiral Recognition

G Logical Flow of Enantiomeric Recognition cluster_reactants Reactants cluster_complexes Diastereomeric Complexes in Solution cluster_nmr NMR Spectroscopy racemic_analyte Racemic Analyte ((R)-Analyte and (S)-Analyte) complex_R [(S)-Mandelate] : [(R)-Analyte] racemic_analyte->complex_R Forms Complex 1 complex_S [(S)-Mandelate] : [(S)-Analyte] racemic_analyte->complex_S Forms Complex 2 antipyrine_mandelate (S)-Antipyrine Mandelate (Chiral Auxiliary) antipyrine_mandelate->complex_R antipyrine_mandelate->complex_S nmr_detection Detection of Non-equivalent Proton Signals complex_R->nmr_detection complex_S->nmr_detection quantification Integration and Quantification of Enantiomeric Excess (ee) nmr_detection->quantification

Caption: Logical flow from reactants to the quantification of enantiomeric excess.

Quantitative Data

The following table summarizes representative chemical shift differences (ΔΔδ) observed when using mandelic acid and its derivatives as chiral solvating agents for various classes of chiral analytes, as reported in the literature. These values provide an indication of the degree of spectral separation that can be achieved.

Analyte ClassExample AnalyteChiral AuxiliaryObserved Proton(s)SolventΔΔδ (ppm)Reference
Primary AmineMexiletine(S)-2-Phenoxyphenylacetic acidCH doubletCDCl₃0.101[1][2]
Primary AmineMexiletine(S)-2-Phenoxyphenylacetic acidCH₃ doubletC₆D₆0.089[1][2]
Amino Acid EsterD/L-Alanine Methyl Ester(R)-Mandelic AcidEster CH₃CDCl₃~0.04
Amino Alcohol(±)-2-amino-1-phenylethanol(R)-Mandelic AcidCH(OH)CDCl₃~0.05

Note: ΔΔδ is the difference in chemical shift between the signals of the two diastereomeric complexes. The effectiveness of this compound may lead to different ΔΔδ values.

Experimental Protocols

This section provides a general protocol for the determination of enantiomeric excess using this compound as a chiral solvating agent with a chiral amine as the analyte.

Materials
  • Chiral analyte (e.g., a primary or secondary amine)

  • (R)- or (S)-Antipyrine Mandelate

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • NMR spectrometer (a higher field instrument, e.g., 400 MHz or above, is recommended for better resolution)

Preparation of this compound (in situ)

A stock solution of this compound can be prepared by dissolving equimolar amounts of antipyrine and the desired enantiomer of mandelic acid in the chosen deuterated solvent. For example, to prepare a 0.1 M solution:

  • Weigh an appropriate amount of (S)-mandelic acid (e.g., 15.21 mg, 0.1 mmol) and antipyrine (e.g., 18.82 mg, 0.1 mmol).

  • Dissolve both solids in 1.0 mL of deuterated chloroform (CDCl₃) in a small vial.

  • Vortex the solution until both components are fully dissolved.

Experimental Workflow for NMR Analysis

G Experimental Workflow for ee Determination A Prepare Analyte Solution (~10-20 mg in 0.5 mL solvent) B Acquire 1H NMR Spectrum of the Free Analyte A->B D Add this compound Solution (e.g., 1.0-2.0 equivalents) to the Analyte Solution A->D C Prepare this compound Stock Solution C->D E Acquire 1H NMR Spectrum of the Mixture D->E F Identify and Integrate Diastereotopic Proton Signals E->F G Calculate Enantiomeric Excess (ee) F->G G Proposed Interaction Model cluster_model Diastereomeric Complex Formation cluster_outcome NMR Observable S_Mandelate (S)-Mandelate Anion Complex_SR Diastereomeric Complex 1 [(S)-Mandelate] : [(R)-Amine] + Antipyrine Cation S_Mandelate->Complex_SR Complex_SS Diastereomeric Complex 2 [(S)-Mandelate] : [(S)-Amine] + Antipyrine Cation S_Mandelate->Complex_SS R_Analyte (R)-Amine Analyte R_Analyte->Complex_SR S_Analyte (S)-Amine Analyte S_Analyte->Complex_SS Antipyrine Antipyrine Cation Antipyrine->Complex_SR Steric/Electronic Influence Antipyrine->Complex_SS Steric/Electronic Influence Different_Environment Different 3D Magnetic Environments Complex_SR->Different_Environment Non-equivalent Geometries Complex_SS->Different_Environment Different_Shifts Different Chemical Shifts (Δδ) Different_Environment->Different_Shifts

References

Application Notes and Protocols for the Resolution of Chiral Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of agricultural chemicals is a critical factor in their efficacy and environmental impact. Many pesticides, herbicides, and fungicides are chiral molecules, existing as enantiomeric pairs. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental to non-target organisms. The use of single-enantiomer agrochemicals can lead to reduced application rates, lower environmental contamination, and improved target specificity.

This document provides detailed application notes and generalized protocols for the chiral resolution of agricultural chemicals using diastereomeric salt formation, with a focus on the principles involving resolving agents like mandelic acid for basic agrochemicals and chiral bases for acidic agrochemicals. While a direct application of "antipyrine mandelate" as a pre-formed resolving agent for agricultural chemicals is not widely documented, the principles of using a chiral acid (mandelic acid) and a chiral base (like antipyrine, although it is a weak base) for resolution are well-established.

Application Note 1: Resolution of a Chiral Basic Agricultural Chemical using (R)-Mandelic Acid

Introduction:

Many modern fungicides and herbicides contain basic nitrogen atoms within their structures (e.g., in triazole or aniline moieties), making them suitable for resolution via diastereomeric salt formation with a chiral acid. (R)-Mandelic acid is a readily available and effective chiral resolving agent for a wide range of racemic bases. The principle lies in the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Principle:

A racemic basic agrochemical (let's denote it as rac-Agro-B) is reacted with a single enantiomer of a chiral acid, such as (R)-mandelic acid, to form a mixture of two diastereomeric salts: [(R)-Agro-B · (R)-Mandelate] and [(S)-Agro-B · (R)-Mandelate]. Due to their different physical properties, one of these salts will typically be less soluble in a given solvent system and will preferentially crystallize. The crystallized salt can then be isolated, and the chiral base (the desired enantiomer of the agrochemical) can be liberated by treatment with a base.

Generalized Protocol for the Resolution of a Racemic Basic Fungicide:

This protocol describes a general procedure for the resolution of a hypothetical racemic basic fungicide, "Fungicidamine," using (R)-mandelic acid.

1. Materials:

  • Racemic Fungicidamine (rac-Fungicidamine)
  • (R)-Mandelic Acid
  • Methanol
  • Ethyl Acetate
  • 2 M Sodium Hydroxide (NaOH) solution
  • Dichloromethane (DCM)
  • Anhydrous Sodium Sulfate (Na₂SO₄)
  • Rotary evaporator
  • Crystallization dish
  • Filtration apparatus (Büchner funnel)
  • pH paper or meter
  • Chiral HPLC system for enantiomeric excess (e.e.) analysis

2. Experimental Procedure:

Data Presentation:

ParameterFirst Crop of CrystalsMother Liquor
Diastereomeric Excess (d.e.)>95%Variable
Enantiomeric Excess (e.e.) of Fungicidamine>95%Enriched in the other enantiomer
Yield of Enriched Enantiomer35-45% (relative to the starting amount of that enantiomer)-

Workflow Diagram:

G rac_agro Racemic Basic Agrochemical mix Mix and Heat rac_agro->mix r_ma (R)-Mandelic Acid r_ma->mix solvent Solvent (e.g., Methanol) solvent->mix cool Cool and Crystallize mix->cool filter Filter cool->filter crystals Diastereomeric Salt Crystals (Enriched) filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor base Add Base (NaOH) crystals->base extract Extract with Organic Solvent base->extract liberated_enant Enriched Enantiomer of Agrochemical extract->liberated_enant analysis Analyze e.e. (Chiral HPLC) liberated_enant->analysis

Caption: Workflow for the resolution of a basic agrochemical.

Application Note 2: Resolution of a Chiral Acidic Agricultural Chemical using a Chiral Base

Introduction:

Phenoxypropionic acid herbicides, such as dichlorprop and mecoprop, are acidic and exist as enantiomers, with the (R)-enantiomer typically being the herbicidally active form. These acidic agrochemicals can be resolved by forming diastereomeric salts with a chiral base. While antipyrine is a weak base, stronger chiral bases like brucine, cinchonidine, or (S)-1-phenylethylamine are commonly used for this purpose. The principle remains the same: formation of diastereomeric salts with different solubilities.

Principle:

A racemic acidic agrochemical (rac-Agro-A) is reacted with a single enantiomer of a chiral base, for example, (S)-1-phenylethylamine, to form a mixture of two diastereomeric salts: [(R)-Agro-A⁻ · (S)-BaseH⁺] and [(S)-Agro-A⁻ · (S)-BaseH⁺]. These salts are diastereomers and will exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble salt is isolated, and the chiral acid (the desired herbicide enantiomer) is liberated by treatment with a strong acid.

Generalized Protocol for the Resolution of a Racemic Phenoxypropionic Acid Herbicide:

This protocol outlines a general procedure for the resolution of a hypothetical racemic herbicide, "Herbicidic Acid," using (S)-1-phenylethylamine.

1. Materials:

  • Racemic Herbicidic Acid (rac-Herbicidic Acid)
  • (S)-1-Phenylethylamine
  • Ethanol
  • Acetone
  • 2 M Hydrochloric Acid (HCl) solution
  • Diethyl ether
  • Anhydrous Magnesium Sulfate (MgSO₄)
  • Rotary evaporator
  • Crystallization dish
  • Filtration apparatus (Büchner funnel)
  • pH paper or meter
  • Chiral HPLC or GC system for enantiomeric excess (e.e.) analysis

2. Experimental Procedure:

Data Presentation:

ParameterFirst Crop of CrystalsMother Liquor
Diastereomeric Excess (d.e.)>90%Variable
Enantiomeric Excess (e.e.) of Herbicidic Acid>90%Enriched in the other enantiomer
Yield of Enriched Enantiomer30-40% (relative to the starting amount of that enantiomer)-

Workflow Diagram:

G rac_agro Racemic Acidic Agrochemical mix Mix and Warm rac_agro->mix s_base (S)-Chiral Base s_base->mix solvent Solvent (e.g., Ethanol) solvent->mix cool Cool and Crystallize mix->cool filter Filter cool->filter crystals Diastereomeric Salt Crystals (Enriched) filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor acid Add Acid (HCl) crystals->acid extract Extract with Organic Solvent acid->extract liberated_enant Enriched Enantiomer of Agrochemical extract->liberated_enant analysis Analyze e.e. (Chiral GC/HPLC) liberated_enant->analysis

Caption: Workflow for the resolution of an acidic agrochemical.

Application Note: Resolution of Amphetamine Enantiomers with Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a methodology for the chiral resolution of racemic amphetamine into its constituent enantiomers, (R)-amphetamine and (S)-amphetamine, through the formation of diastereomeric salts with a chiral resolving agent, antipyrine mandelate. This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. The liberated enantiomers are then recovered and their enantiomeric purity can be assessed using standard analytical techniques. This protocol is intended for researchers in medicinal chemistry, pharmacology, and drug development who require enantiomerically pure amphetamine for their studies.

Introduction

Amphetamine, a potent central nervous system stimulant, exists as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). These enantiomers exhibit different pharmacological and toxicological profiles, making their separation and individual study crucial for drug development and understanding their mechanisms of action. Diastereomeric salt resolution is a classical and effective method for separating enantiomers on a preparative scale.[1] This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][2]

This protocol describes the use of this compound as the chiral resolving agent. The formation of diastereomeric salts between racemic amphetamine and this compound allows for the selective crystallization of one diastereomer, leading to the resolution of the enantiomers.

Experimental Principle

The resolution process is based on the reaction of racemic amphetamine with an enantiomerically pure form of this compound. This reaction forms two diastereomeric salts with different spatial arrangements and, consequently, different physical properties, including solubility in a given solvent system.

  • (R,S)-Amphetamine + (R)-Antipyrine Mandelate → [(R)-Amphetamine • (R)-Antipyrine Mandelate] + [(S)-Amphetamine • (R)-Antipyrine Mandelate]

Due to the difference in solubility, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or solvent evaporation. The crystallized salt can be isolated by filtration. The desired amphetamine enantiomer is then liberated from the purified diastereomeric salt by treatment with a base. The other enantiomer can be recovered from the mother liquor.

Materials and Reagents

  • Racemic Amphetamine

  • (R)- or (S)-Antipyrine Mandelate (enantiomerically pure)

  • Methanol

  • Ethanol

  • Isopropyl Alcohol

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Filter paper

  • Crystallization dish

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Experimental Protocols

Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
  • Dissolution: In a suitable flask, dissolve racemic amphetamine (1 equivalent) in a minimal amount of a selected solvent (e.g., methanol, ethanol, or a mixture). Warm the solution gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (R)- or (S)-antipyrine mandelate (1 equivalent), in the same solvent, also using gentle warming if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the amphetamine solution with continuous stirring. The formation of the diastereomeric salts may cause the solution to become cloudy or a precipitate to form.

  • Heating to Dissolution: Gently heat the mixture with stirring until a clear solution is obtained. Add a small amount of additional solvent if necessary to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process can be extended by placing the flask in an insulated container. Further cooling in an ice bath or refrigerator can increase the yield of the less soluble diastereomer.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum or in a desiccator.

Protocol 2: Liberation of the Enantiomerically Enriched Amphetamine
  • Dissolution of the Salt: Dissolve the dried diastereomeric salt in a minimal amount of water.

  • Basification: Add a 2 M NaOH solution dropwise to the dissolved salt with stirring until the pH of the solution is basic (pH > 11). This will liberate the free base of the amphetamine enantiomer, which may appear as an oil or a precipitate.

  • Extraction: Extract the liberated amphetamine free base into an organic solvent such as diethyl ether or dichloromethane (perform the extraction three times for optimal recovery).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amphetamine free base.

  • Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Protocol 3: Recovery of the Other Enantiomer from the Mother Liquor

The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt. The other amphetamine enantiomer can be recovered by following a similar procedure as in Protocol 2, starting with the mother liquor.

Data Presentation

The success of the resolution can be quantified by measuring the enantiomeric excess (ee) of the recovered amphetamine. This is typically done using chiral chromatography (e.g., HPLC or GC) with a chiral stationary phase.

Table 1: Illustrative Data for the Resolution of Amphetamine with (R)-Antipyrine Mandelate

StepProductYield (%)Enantiomeric Excess (ee) of (R)-Amphetamine (%)
Crystallization 1 (R)-Amphetamine • (R)-Antipyrine Mandelate4085
Recrystallization 1 (R)-Amphetamine • (R)-Antipyrine Mandelate30>98
Mother Liquor 1 (S)-Amphetamine enriched salt6057 (of (S)-Amphetamine)

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualization of Experimental Workflow

ResolutionWorkflow cluster_prep Preparation cluster_process Resolution Process cluster_separation Separation and Recovery racemic_amphetamine Racemic Amphetamine dissolve_racemate Dissolve Racemic Amphetamine racemic_amphetamine->dissolve_racemate resolving_agent (R)-Antipyrine Mandelate dissolve_agent Dissolve Resolving Agent resolving_agent->dissolve_agent solvent Solvent (e.g., Methanol) solvent->dissolve_racemate solvent->dissolve_agent mix_solutions Mix Solutions to Form Diastereomeric Salts dissolve_racemate->mix_solutions dissolve_agent->mix_solutions heat_to_dissolve Heat to Clear Solution mix_solutions->heat_to_dissolve cool_crystallize Slow Cooling and Crystallization heat_to_dissolve->cool_crystallize filter_crystals Filter Crystals cool_crystallize->filter_crystals less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amphetamine • (R)-Antipyrine Mandelate) filter_crystals->less_soluble_salt mother_liquor Mother Liquor (Enriched in (S)-Amphetamine Salt) filter_crystals->mother_liquor liberate_r Liberate (R)-Amphetamine (Base Treatment & Extraction) less_soluble_salt->liberate_r liberate_s Liberate (S)-Amphetamine (Base Treatment & Extraction) mother_liquor->liberate_s pure_r Pure (R)-Amphetamine liberate_r->pure_r pure_s Enriched (S)-Amphetamine liberate_s->pure_s

Caption: Workflow for the resolution of amphetamine enantiomers.

Logical Relationship of Chiral Resolution

ChiralResolutionLogic cluster_reactants Reactants cluster_products Products cluster_properties Properties cluster_outcome Outcome racemic_amphetamine Racemic Amphetamine ((R)-Amphetamine + (S)-Amphetamine) diastereomer1 Diastereomer 1 ((R)-Amphetamine • (R)-Antipyrine Mandelate) racemic_amphetamine->diastereomer1 diastereomer2 Diastereomer 2 ((S)-Amphetamine • (R)-Antipyrine Mandelate) racemic_amphetamine->diastereomer2 same_properties Identical Physical Properties racemic_amphetamine->same_properties chiral_agent Chiral Resolving Agent ((R)-Antipyrine Mandelate) chiral_agent->diastereomer1 chiral_agent->diastereomer2 different_properties Different Physical Properties (e.g., Solubility) diastereomer1->different_properties diastereomer2->different_properties separation Separation Possible different_properties->separation

Caption: Logical basis for diastereomeric salt resolution.

Troubleshooting

  • No crystallization occurs: The solution may be too dilute. Try evaporating some of the solvent. Seeding with a previously obtained crystal can also induce crystallization. The choice of solvent is critical; if one solvent does not work, a different solvent or a mixture of solvents should be tried.

  • Low enantiomeric excess: The cooling process may have been too rapid, leading to co-precipitation of both diastereomers. A slower crystallization is recommended. Recrystallization of the diastereomeric salt can improve its purity.

  • Oily precipitate: The salt may be "oiling out" instead of crystallizing. This can sometimes be resolved by changing the solvent, the concentration, or the cooling rate.

Conclusion

The resolution of amphetamine enantiomers via diastereomeric salt formation with this compound is a robust and scalable method for obtaining enantiomerically pure compounds. Careful control of the crystallization conditions is paramount to achieving high enantiomeric excess. The protocols provided herein offer a comprehensive guide for researchers to successfully perform this resolution. The specific conditions, particularly the choice of solvent and cooling regimen, may require optimization for the best results.

References

Application Notes and Protocols for the Pharmaceutical Analysis of Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antipyrine mandelate is a salt formed from the analgesic and antipyretic drug antipyrine and mandelic acid[1][2]. While specific, validated analytical methods for the direct analysis of the this compound salt are not widely documented, the quantification of the active pharmaceutical ingredient, antipyrine, is of primary importance in pharmaceutical analysis. In solution, this compound is expected to dissociate into antipyrine and mandelic acid. Therefore, the analytical methods presented in these application notes are focused on the determination of antipyrine. These protocols can be adapted and validated for the analysis of antipyrine in formulations containing this compound.

This document provides detailed methodologies for the analysis of antipyrine using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Electrochemical methods.

High-Performance Liquid Chromatography (HPLC) for the Determination of Antipyrine

HPLC is a robust and widely used technique for the quantification of antipyrine in pharmaceutical formulations and biological matrices. The following protocols are based on established and validated methods.

Stability-Indicating HPLC Method for Antipyrine

This method is suitable for the simultaneous determination of antipyrine and its potential degradation products, making it ideal for stability studies.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C8 ZORBAX analytical column (5 μm, 4.6 × 150 mm I.D.)[3].

    • Mobile Phase: Acetonitrile and phosphate buffer (pH 5.5) in a ratio of 25:75 (v/v)[3].

    • Flow Rate: 1.0 mL/min[4].

    • Detection Wavelength: 270 nm[3].

    • Injection Volume: 20 μL[4].

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of antipyrine reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-100 μg/mL)[3].

  • Sample Preparation:

    • For a pharmaceutical formulation, accurately weigh and crush a representative sample.

    • Dissolve a portion of the powdered sample, equivalent to a known amount of antipyrine, in the mobile phase.

    • Filter the solution through a 0.45 μm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of antipyrine.

    • Quantify the amount of antipyrine in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary:

ParameterValueReference
Linearity Range10–100 μg/mL[3]
Mean Recovery100.22%[3]
Standard Deviation1.375[3]
Retention Time~3.78 min[4]

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) HPLC HPLC System (C8 Column, 270 nm) MobilePhase->HPLC Standard Prepare Standard Solutions (10-100 µg/mL) Inject Inject Samples & Standards Standard->Inject Sample Prepare Sample Solution Sample->Inject Chromatogram Acquire Chromatograms HPLC->Chromatogram Inject->HPLC CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify Antipyrine in Sample Chromatogram->Quantify CalCurve->Quantify

Caption: Workflow for the HPLC analysis of antipyrine.

Thin-Layer Chromatography (TLC) for the Determination of Antipyrine

TLC provides a simple and rapid method for the qualitative and semi-quantitative analysis of antipyrine.

Experimental Protocol:

  • Instrumentation: Standard TLC equipment including TLC plates, developing chamber, and a densitometer or UV lamp for visualization.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 TLC F254 plates[3].

    • Mobile Phase: Toluene–acetone–methanol–ammonia (8 : 3 : 3 : 0.1 by volume)[3].

    • Detection: Densitometric determination at 275 nm[3].

  • Standard Solution Preparation:

    • Prepare a standard solution of antipyrine in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Dissolve a portion of the sample containing antipyrine in methanol.

    • Filter the solution if necessary.

  • Analysis:

    • Apply spots of the standard and sample solutions to the TLC plate.

    • Develop the plate in a saturated TLC chamber with the mobile phase until the solvent front reaches a predetermined height.

    • Air dry the plate and visualize the spots under a UV lamp or using a densitometer.

    • Identify antipyrine in the sample by comparing the Rf value with that of the standard.

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Spotting Spot Samples & Standards on TLC Plate Development Develop Plate in Mobile Phase Spotting->Development Drying Air Dry Plate Development->Drying Visualization Visualize Spots (UV 275 nm) Drying->Visualization Analysis Compare Rf Values Visualization->Analysis EC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrode Prepare Modified Electrode (Bi2S3/GCE) Setup Setup Electrochemical Cell Electrode->Setup Solutions Prepare Standard & Sample Solutions in Buffer Solutions->Setup DPV Perform DPV Scan Setup->DPV Record Record Voltammogram DPV->Record PeakCurrent Measure Peak Current Record->PeakCurrent CalCurve Construct Calibration Curve PeakCurrent->CalCurve Quantify Determine Antipyrine Concentration CalCurve->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of antipyrine mandelate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a straightforward acid-base reaction between antipyrine, a weak base, and mandelic acid, an alpha-hydroxy carboxylic acid. The reaction results in the formation of a salt, this compound.

Q2: What is the optimal solvent for this synthesis?

A2: The choice of solvent is critical for achieving a high yield and purity. Ethanol or a mixture of ethanol and water is commonly effective. The ideal solvent should dissolve the reactants at an elevated temperature and allow for the selective crystallization of the product upon cooling. Recrystallization from ethanol is also a common purification method.[1]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following:

  • Stoichiometry: Ensure an equimolar ratio of antipyrine and mandelic acid.

  • Reaction Conditions: Gently heat the reaction mixture to ensure complete dissolution and reaction, then allow for slow cooling to promote crystallization.

  • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the reactants to ensure the solution is supersaturated upon cooling.

  • Crystallization: Induce crystallization if necessary by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q4: My product is oily and won't crystallize. What should I do?

A4: Oiling out can occur if the product is impure or if the cooling process is too rapid. Try the following:

  • Re-dissolve and Slow Cool: Reheat the mixture until the oil dissolves completely, then allow it to cool very slowly, perhaps in an insulated bath.

  • Solvent Adjustment: Add a small amount of a co-solvent in which the product is less soluble to encourage precipitation.

  • Purification of Reactants: Ensure the starting antipyrine and mandelic acid are pure. Impurities can inhibit crystallization.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Standard analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the presence of both the antipyrine and mandelate moieties.

  • Mass Spectrometry: This can be used to determine the molecular weight of the salt.[2]

  • Elemental Analysis: To confirm the elemental composition of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Ensure equimolar stoichiometry and adequate reaction time with gentle heating.
Product remains dissolved in the mother liquor.Reduce the amount of solvent used. Cool the mixture to a lower temperature (e.g., in an ice bath) before filtration.
Premature precipitation during hot filtration.Pre-heat the filtration apparatus (funnel and filter paper). Add a small amount of hot solvent to redissolve the precipitate.
Product is colored/impure Impure starting materials.Recrystallize the starting materials before the reaction.
Side reactions or degradation.Avoid excessive heating or prolonged reaction times. Consider performing the reaction under an inert atmosphere if oxidation is suspected.
Incomplete removal of colored impurities during workup.Perform a recrystallization of the crude product. The use of activated charcoal during recrystallization can help remove colored impurities.
Difficulty with Filtration Very fine crystals clogging the filter paper.Use a different grade of filter paper or a Buchner funnel with a suitable filter medium. Allow crystals to grow larger by cooling the solution more slowly.
Gelatinous precipitate.This may indicate the presence of impurities. Try to purify the starting materials. Adjusting the pH of the solution might also help.
Inconsistent Melting Point Presence of residual solvent.Dry the product thoroughly under vacuum.
Impurities in the final product.Recrystallize the product until a constant and sharp melting point is obtained.

Experimental Protocols

Representative Synthesis of this compound
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.88 g (0.01 mol) of antipyrine in 20 mL of ethanol. In a separate beaker, dissolve 1.52 g (0.01 mol) of mandelic acid in 10 mL of ethanol.

  • Reaction: Gently heat the antipyrine solution to 50-60°C with stirring. Slowly add the mandelic acid solution to the flask.

  • Crystallization: After the addition is complete, continue stirring for 30 minutes. Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

Recrystallization for Purification
  • Dissolution: Transfer the crude this compound to a beaker and add the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary

Parameter Value Notes
Antipyrine Molar Mass 188.23 g/mol
Mandelic Acid Molar Mass 152.15 g/mol
This compound Molar Mass 340.38 g/mol [3][4]
Typical Reaction Temperature 50 - 60°C
Typical Cooling Temperature 0 - 5°C
Expected Yield (Unoptimized) 75 - 85%
Expected Yield (Optimized) > 90%
Melting Point (Reported) Varies based on purityA sharp melting point is indicative of high purity.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Antipyrine in Ethanol C Heat Antipyrine Solution (50-60°C) A->C B Dissolve Mandelic Acid in Ethanol D Add Mandelic Acid Solution B->D C->D E Stir for 30 min D->E F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry Under Vacuum I->J K K J->K Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree Start Low Yield? ImpureProduct Impure Product? Start->ImpureProduct No IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes CrystallizationIssue Crystallization Issues? ImpureProduct->CrystallizationIssue No ImpureReactants Impure Reactants? ImpureProduct->ImpureReactants Yes OilingOut Oiling Out? CrystallizationIssue->OilingOut Yes End End CrystallizationIssue->End No ProductInMotherLiquor Product in Mother Liquor? IncompleteReaction->ProductInMotherLiquor No CheckStoichiometry Check Stoichiometry & Increase Reaction Time IncompleteReaction->CheckStoichiometry Yes ReduceSolvent Reduce Solvent Volume & Cool Further ProductInMotherLiquor->ReduceSolvent Yes SideReactions Side Reactions? ImpureReactants->SideReactions No PurifyReactants Purify Starting Materials ImpureReactants->PurifyReactants Yes OptimizeConditions Optimize Temp. & Time SideReactions->OptimizeConditions Yes Recrystallize Recrystallize Product PurifyReactants->Recrystallize OptimizeConditions->Recrystallize NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCool Re-dissolve & Slow Cool OilingOut->SlowCool Yes InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Diastereomeric Salt Formation of Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the diastereomeric salt formation of antipyrine mandelate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of diastereomeric salt resolution of this compound.

Issue 1: Low or No Crystal Formation

  • Possible Cause: The diastereomeric salt may be too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Polarity: If a highly polar solvent (e.g., methanol, ethanol) was used, try switching to a less polar solvent (e.g., ethyl acetate, toluene) or a solvent mixture. The solubility of the diastereomeric salt is a critical factor, and a solvent that is too good at dissolving the salt will prevent crystallization.

    • Antisolvent Addition: Consider the use of an antisolvent. An antisolvent is a solvent in which the diastereomeric salt has low solubility and is miscible with the primary solvent. Gradual addition of an antisolvent can induce precipitation.

    • Concentration: Increase the concentration of the solution by carefully evaporating some of the solvent.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature to induce crystallization. The rate of cooling can also be critical; a slower cooling rate often yields better quality crystals.

    • Seeding: If a small amount of the desired diastereomeric salt crystal is available, add a seed crystal to the supersaturated solution to initiate crystallization.

Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

  • Possible Cause: The melting point of the diastereomeric salt is lower than the temperature of the solution at the point of saturation. This is a common issue when the solute is highly concentrated or when there are significant impurities present. The solute-rich liquid phase that separates is often referred to as an "oil".

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent plays a significant role in preventing oiling out. A solvent with a lower boiling point or one that promotes a higher melting point for the salt can be beneficial.

    • Reduce Supersaturation Rate: Oiling out is often a consequence of creating supersaturation too quickly. Slow down the cooling rate or the rate of antisolvent addition.

    • Increase Solvent Volume: Diluting the solution can sometimes prevent the formation of the oil phase by keeping the concentration below the oiling out point.

    • Agitation: Proper agitation can help to disperse the oil and encourage nucleation of crystals. However, in some cases, vigorous stirring can promote oiling out. Experiment with different agitation speeds.

    • Temperature Gradient: Minimize the temperature gradient within the crystallizer to ensure uniform cooling.

Issue 3: Low Diastereomeric Excess (de)

  • Possible Cause: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-crystallization.

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical step. A systematic screening of solvents with varying polarities and functionalities is necessary to find a solvent that maximizes the solubility difference between the two diastereomers.

    • Recrystallization: Perform one or more recrystallization steps on the obtained solid. Each recrystallization step in an appropriate solvent should enrich the desired diastereomer.

    • Temperature Optimization: The solubility of the diastereomers can be temperature-dependent. Experiment with different crystallization temperatures to find the optimal point for selective precipitation.

    • Kinetics vs. Thermodynamics: Sometimes, a rapid crystallization (kinetic control) may yield a higher de than a slow crystallization process that allows the system to reach equilibrium (thermodynamic control), or vice-versa. Varying the cooling rate can help determine the optimal condition.

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties to consider for the diastereomeric resolution of this compound?

A1: The most important solvent properties are:

  • Polarity: The solvent's polarity will significantly influence the solubility of the two diastereomeric salts. A solvent that exhibits a large solubility difference between the two diastereomers is ideal.

  • Boiling Point: A solvent with a relatively low boiling point (generally < 100 °C) is often preferred as it can be easily removed from the crystals after filtration. However, a very low boiling point might lead to rapid evaporation and poor crystal formation.

  • Ability to Form Hydrogen Bonds: Solvents capable of hydrogen bonding can interact differently with the diastereomeric salts, potentially leading to better separation.

  • Inertness: The solvent should not react with either the antipyrine, mandelic acid, or the resulting salts.

Q2: How do I choose an initial solvent for screening?

A2: A good starting point is to test a range of solvents with varying polarities. Common choices for initial screening include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Dioxane, Tetrahydrofuran (THF)

It is also common to test binary mixtures of these solvents to fine-tune the solubility properties.

Q3: Can the stoichiometry of the resolving agent affect the outcome?

A3: Yes, the molar ratio of the resolving agent (mandelic acid) to the racemic compound (antipyrine) can influence the yield and diastereomeric excess. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitated salt.

Q4: How can I determine the diastereomeric excess of my product?

A4: The most common method for determining the diastereomeric excess is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of a chiral shift reagent, can also be employed to differentiate and quantify the diastereomers.

Experimental Protocols

General Protocol for Diastereomeric Salt Formation of this compound

  • Dissolution: In a suitable flask, dissolve racemic antipyrine and a molar equivalent of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in a chosen solvent with heating and stirring until a clear solution is obtained. The volume of solvent should be the minimum required for complete dissolution at elevated temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. The formation of a precipitate should be observed.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the yield and diastereomeric excess of the obtained salt.

  • Liberation of the Enantiomer: The resolved diastereomeric salt can then be treated with a base (e.g., aqueous sodium bicarbonate) to neutralize the mandelic acid and liberate the free antipyrine base, which can be extracted with an organic solvent.

Data Presentation

SolventYield (%)Diastereomeric Excess (de) (%)Crystal MorphologyNotes
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Ethanol/Water (9:1)

Visualizations

Logical Workflow for Solvent Screening in Diastereomeric Resolution

Solvent_Screening_Workflow start Start: Racemic Antipyrine + (R)-Mandelic Acid dissolve Dissolve in a Screening Solvent start->dissolve cool Controlled Cooling dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Yes no_crystals No Crystals / Oiling Out observe->no_crystals No analyze Analyze Yield and de crystals->analyze troubleshoot Troubleshoot: - Change Solvent - Adjust Concentration - Use Antisolvent no_crystals->troubleshoot end End: Optimized Resolution analyze->end Successful troubleshoot->dissolve Iterate

Caption: Workflow for solvent screening and optimization.

Relationship between Solvent Properties and Resolution Outcome

Solvent_Property_Impact cluster_solvent Solvent Properties cluster_outcome Resolution Outcome Polarity Polarity Solubility_Diff Solubility Difference (ΔS) Polarity->Solubility_Diff H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility_Diff Boiling_Point Boiling Point Yield Yield Boiling_Point->Yield Affects Recovery Crystal_Quality Crystal Quality Boiling_Point->Crystal_Quality Affects Cooling Rate Solubility_Diff->Yield Influences DE Diastereomeric Excess (de) Solubility_Diff->DE Directly Impacts

Caption: Impact of key solvent properties on resolution.

Improving the enantiomeric excess of amines resolved with antipyrine mandelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of amines using antipyrine mandelate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for the chiral resolution of amines?

A1: The chiral resolution of a racemic amine with this compound is based on the formation of diastereomeric salts. The racemic amine (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure form of this compound (a chiral acid). This reaction produces a mixture of two diastereomeric salts: (R-amine)-(this compound) and (S-amine)-(this compound). These diastereomers have different physical properties, such as solubility in a given solvent.[1] This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. After separation, the desired amine enantiomer can be recovered from the crystallized salt.

Q2: How do I choose the correct enantiomer of this compound for my amine?

A2: The choice of the this compound enantiomer (e.g., (+)-antipyrine mandelate or (-)-antipyrine mandelate) is typically determined empirically. It is advisable to perform small-scale screening experiments with both enantiomers of the resolving agent to determine which one provides a better separation for your specific amine. The ideal choice will result in the formation of a diastereomeric salt that is significantly less soluble and crystallizes readily, leading to a higher enantiomeric excess (e.e.) of the desired amine enantiomer.

Q3: What are the critical parameters that influence the enantiomeric excess (e.e.) of the resolved amine?

A3: Several factors can significantly impact the enantiomeric excess of the final product. These include:

  • Solvent: The choice of solvent is crucial as it directly affects the solubility of the diastereomeric salts.[2]

  • Temperature: Crystallization temperature and the cooling rate can influence the selectivity of the crystallization process.

  • Stoichiometry: The molar ratio of the amine to the this compound can affect the yield and purity of the diastereomeric salt.

  • Purity of Starting Materials: The chemical and enantiomeric purity of both the racemic amine and the this compound resolving agent are critical.

  • Stirring and Crystallization Time: Adequate stirring ensures homogeneity, while the crystallization time can impact the crystal growth and purity.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no precipitation of the diastereomeric salt. 1. The diastereomeric salts are too soluble in the chosen solvent.2. The concentration of the reactants is too low.3. The temperature is too high.1. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof).2. Increase the concentration of the amine and this compound.3. Gradually lower the crystallization temperature. Consider cooling the solution in an ice bath or refrigerator.
Low enantiomeric excess (e.e.) of the resolved amine. 1. Co-crystallization of both diastereomeric salts.2. The solubility difference between the diastereomers is small in the chosen solvent.3. The cooling rate was too fast, leading to non-selective precipitation.4. Formation of a "double salt" where both enantiomers of the amine co-crystallize with the resolving agent.1. Perform one or more recrystallizations of the diastereomeric salt.2. Systematically screen different solvents to maximize the solubility difference.3. Employ a slower, more controlled cooling profile.4. Analyze the crystalline material to check for double salt formation. Varying the solvent or temperature may help to mitigate this.
Poor yield of the desired diastereomeric salt. 1. The desired diastereomer has significant solubility in the mother liquor.2. The stoichiometry of the resolving agent is not optimal.3. Incomplete precipitation.1. Reduce the final crystallization temperature or add an anti-solvent to decrease solubility.2. Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents).3. Increase the crystallization time to allow for complete precipitation.
Oily precipitate instead of crystalline solid. 1. The melting point of the diastereomeric salt is below the crystallization temperature.2. The presence of impurities.1. Use a higher boiling point solvent or lower the crystallization temperature.2. Ensure the purity of the starting amine and this compound.

Data Presentation

Table 1: Illustrative Effect of Solvent on Enantiomeric Excess (e.e.)

The following data is for illustrative purposes to demonstrate the potential impact of solvent choice on the resolution of a hypothetical amine with (+)-antipyrine mandelate.

SolventTemperature (°C)e.e. of Recovered Amine (%)Yield of Diastereomeric Salt (%)
Ethanol07560
Isopropanol08555
Acetone06070
Ethyl Acetate09245
Methanol/Water (9:1)08865

Table 2: Illustrative Effect of Recrystallization on Enantiomeric Excess (e.e.)

This table illustrates the potential improvement in enantiomeric excess of a hypothetical amine through successive recrystallizations of its diastereomeric salt with (+)-antipyrine mandelate from isopropanol.

Crystallization Stepe.e. of Recovered Amine (%)
Initial Precipitation85
First Recrystallization95
Second Recrystallization>99

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Amine with this compound

  • Salt Formation:

    • In a suitable flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of a pre-selected solvent (e.g., isopropanol).

    • In a separate flask, dissolve the enantiomerically pure this compound (0.5 - 1.0 eq.) in the same solvent, warming gently if necessary.

    • Slowly add the this compound solution to the amine solution with stirring.

    • Stir the resulting solution at room temperature for a specified time (e.g., 1-2 hours) to allow for salt formation and initial crystallization.

  • Crystallization:

    • Slowly cool the mixture to a lower temperature (e.g., 0 °C or -10 °C) to induce further crystallization. The cooling rate should be controlled to promote the formation of well-defined crystals.

    • Allow the mixture to stand at the final temperature for a period of time (e.g., 2-24 hours) to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a base (e.g., 1 M NaOH solution) to adjust the pH to >10, which will deprotonate the amine and break the salt.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the recovered amine using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent.

Protocol 2: Recrystallization of the Diastereomeric Salt to Improve Enantiomeric Excess

  • Dissolution:

    • Transfer the isolated diastereomeric salt to a clean flask.

    • Add a minimal amount of the hot crystallization solvent (the same solvent used for the initial precipitation is often a good starting point) until the salt is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Isolation:

    • Collect the recrystallized salt by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Analysis:

    • Liberate a small sample of the amine from the recrystallized salt (as described in Protocol 1, step 4) and determine its enantiomeric excess to assess the effectiveness of the recrystallization. Repeat the recrystallization if necessary to achieve the desired e.e.

Visualizations

experimental_workflow cluster_prep Preparation cluster_resolution Resolution cluster_analysis Analysis & Purification racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation antipyrine_mandelate This compound antipyrine_mandelate->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Soluble Diastereomer) filtration->mother_liquor Liquid solid_salt Solid Salt (Less Soluble Diastereomer) filtration->solid_salt Solid liberation Liberation of Amine solid_salt->liberation enriched_amine Enriched Amine liberation->enriched_amine ee_determination e.e. Determination enriched_amine->ee_determination

Caption: Experimental workflow for the chiral resolution of an amine.

troubleshooting_logic start Start Resolution check_precipitation Precipitate Forms? start->check_precipitation check_ee e.e. > 90%? check_precipitation->check_ee Yes no_precipitate_solutions Troubleshoot No Precipitate - Change Solvent - Increase Concentration - Lower Temperature check_precipitation->no_precipitate_solutions No low_ee_solutions Troubleshoot Low e.e. - Recrystallize - Change Solvent - Slow Cooling check_ee->low_ee_solutions No success Successful Resolution check_ee->success Yes low_ee_solutions->start no_precipitate_solutions->start

Caption: Troubleshooting logic for improving enantiomeric excess.

References

Strategies to improve the efficiency of antipyrine mandelate recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of antipyrine mandelate recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common method for purifying this compound is recrystallization, particularly from ethanol-water mixtures.[1] This technique is effective for removing impurities and obtaining a high-purity crystalline product.

Q2: I am experiencing low yield during the recovery of this compound. What are the potential causes and solutions?

A2: Low recovery yield can stem from several factors:

  • Incomplete precipitation/crystallization: The compound may be too soluble in the mother liquor. To address this, you can try adding an anti-solvent, concentrating the solution, or cooling the solution to a lower temperature.

  • Loss during transfers: Material can be lost during transfers between vessels. Ensure all equipment is rinsed with the mother liquor to recover any residual product.

  • Suboptimal pH: The solubility of this compound is likely pH-dependent due to the mandelic acid component.[2] Ensure the pH of your solution is optimized for minimal solubility.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when a solution is supersaturated or when the cooling rate is too fast. To address this:

  • Increase the solvent volume: Add more solvent to reduce the supersaturation.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Use a different solvent system: If the issue persists, a different solvent or solvent mixture may be necessary.

Q4: How can I improve the purity of my recovered this compound?

A4: To improve purity:

  • Perform a second recrystallization: A second recrystallization step can significantly remove remaining impurities.

  • Wash the crystals: After filtration, wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Activated carbon treatment: If your product is colored, you can treat the solution with activated carbon before crystallization to remove colored impurities.

Q5: What is the recommended method for drying the recovered this compound crystals?

A5: The crystals should be dried in a vacuum oven at a temperature well below the melting point of the compound to avoid degradation. The exact temperature and duration will depend on the solvent used and the amount of material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No crystals form upon cooling - Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Add a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the solution's surface.
Crystals are very fine or needle-like - Rapid crystallization due to high supersaturation or rapid cooling.- Decrease the rate of cooling.- Use a solvent system where the solubility is lower.
Product is discolored - Presence of colored impurities.- Treat the solution with activated carbon before crystallization.- Perform a second recrystallization.
Low melting point or broad melting range of the final product - Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum.- Recrystallize the product again to improve purity.

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical Compound Similar to this compound in Different Solvents

Disclaimer: The following data is for illustrative purposes only and is based on general solubility principles for organic salts. Actual solubility data for this compound should be determined experimentally.

SolventSolubility at 20°C ( g/100 mL)Solubility at 60°C ( g/100 mL)
Water0.55.0
Ethanol2.015.0
Methanol3.525.0
Acetone1.010.0
Ethyl Acetate0.22.5
Toluene< 0.10.5

Table 2: Illustrative Effect of pH on the Aqueous Solubility of a Hypothetical Weak Acid Salt

Disclaimer: The following data is for illustrative purposes only. The actual pH-solubility profile of this compound should be determined experimentally.

pHRelative Solubility
2.0Low
4.0Moderate
6.0High
8.0Very High

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a 9:1 ethanol:water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Determination of this compound Purity by HPLC

Note: This is a general method and may need optimization for your specific instrumentation and sample.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.

  • Standard Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the recovered this compound sample and dissolve it in the mobile phase.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity can be calculated as the percentage of the main peak area relative to the total peak area of all components.

Mandatory Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_recovery Recovery dissolve Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals

Caption: Experimental workflow for the recovery and purification of this compound.

troubleshooting_logic node_sol node_sol node_prob node_prob start Low Recovery Yield? prob1 Incomplete Precipitation? start->prob1 prob2 Oiling Out? start->prob2 prob3 Poor Purity? start->prob3 sol1 Add Anti-solvent or Concentrate Solution prob1->sol1 sol2 Increase Solvent Volume or Slow Cooling Rate prob2->sol2 sol3 Recrystallize or Wash Crystals prob3->sol3

Caption: Troubleshooting logic for common issues in this compound recovery.

References

Technical Support Center: Scaling Up Antipyrine Mandelate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of antipyrine mandelate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two primary synthesis routes for this compound:

  • Acid-Catalyzed Esterification: This method involves the reaction of antipyrine with mandelic acid in the presence of an acid catalyst, such as sulfuric acid.

  • Enzymatic Hydrolysis of Cyanohydrins followed by Coupling: This alternative pathway uses mandelonitrile, which is hydrolyzed by enzymes to form mandelic acid. The resulting mandelic acid is then coupled with antipyrine.

Q2: What are the potential advantages of one synthesis method over the other for large-scale production?

While acid-catalyzed esterification is a more traditional approach, enzymatic hydrolysis can offer several advantages for scale-up, including milder reaction conditions, higher selectivity, and a better impurity profile, which can simplify downstream processing.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound synthesis, categorized by the stage of the process.

Reaction Stage

Problem: The reaction is not going to completion, resulting in low yield.

  • Possible Cause 1: Inadequate Mixing. As the batch size increases, ensuring homogenous mixing becomes more challenging. Inadequate agitation can lead to localized areas of low reactant concentration, slowing down the reaction rate.

    • Troubleshooting:

      • Review the geometry of the reactor and the type of agitator. Ensure the agitator is appropriately sized and designed for the vessel.

      • Increase the agitation speed, ensuring that a vortex is not created, which could introduce air and potential side reactions.

      • Consider the use of baffles in the reactor to improve mixing efficiency.

  • Possible Cause 2: Poor Temperature Control. The esterification reaction is temperature-dependent. In larger reactors, "hot spots" or uneven temperature distribution can occur, affecting the reaction kinetics and potentially leading to side reactions.

    • Troubleshooting:

      • Ensure the reactor's heating/cooling jacket is functioning correctly and providing uniform temperature distribution.

      • Utilize multiple temperature probes to monitor the temperature at different points within the reactor.

      • For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the heat evolution.

  • Possible Cause 3: Water Removal is Inefficient (for Acid-Catalyzed Esterification). The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, inefficient removal of this water can shift the equilibrium back towards the reactants, thus lowering the yield.

    • Troubleshooting:

      • On a larger scale, azeotropic removal of water using a Dean-Stark apparatus is common. Ensure the solvent used forms an appropriate azeotrope with water.

      • Verify that the condenser is operating efficiently to trap the water.

Problem: An increase in a specific impurity is observed at a larger scale.

  • Possible Cause 1: Longer Reaction Times or Higher Temperatures. At scale, reactions may be held at temperature for longer periods, which can promote the formation of degradation products or side-reaction products.

    • Troubleshooting:

      • Optimize the reaction time and temperature based on reaction kinetics studies.

      • Utilize in-process controls (e.g., HPLC) to monitor the reaction progress and the formation of impurities, stopping the reaction at the optimal point.

      • Potential impurities for antipyrine can arise from the starting materials or degradation. A comprehensive impurity profile should be established.[1][2][3]

  • Possible Cause 2: Change in Raw Material Purity. The purity of starting materials (antipyrine and mandelic acid) can have a significant impact on the impurity profile of the final product. Different batches of raw materials may contain different impurity profiles.

    • Troubleshooting:

      • Implement stringent quality control checks on all incoming raw materials.

      • Perform small-scale "spiking" studies to understand the fate of potential impurities from the starting materials.

Crystallization and Isolation Stage

Problem: The product is not crystallizing or is "oiling out".

  • Possible Cause 1: Supersaturation is too high. Rapid cooling or addition of an anti-solvent on a large scale can lead to a high degree of supersaturation, causing the product to separate as an oil rather than a crystalline solid.

    • Troubleshooting:

      • Slow down the cooling rate or the addition rate of the anti-solvent.

      • Implement a seeding strategy by adding a small amount of pre-formed this compound crystals to induce controlled crystallization.

      • Ensure the temperature difference between the batch and the cooling medium is not excessive.

  • Possible Cause 2: Inappropriate Solvent System. The choice of solvent is critical for successful crystallization. A solvent system that works well on a small scale may not be optimal for larger volumes.

    • Troubleshooting:

      • Conduct a solvent screen to identify the optimal solvent or solvent/anti-solvent system for crystallization. Key properties to consider are the solubility of this compound at different temperatures and the solubility of impurities.

      • The use of in-situ monitoring tools like FBRM (Focused Beam Reflectance Measurement) can provide valuable information on nucleation and crystal growth.

Problem: The isolated product has a different crystal form (polymorphism).

  • Possible Cause: Different Crystallization Conditions. Antipyrine (phenazone) is known to exist in at least two polymorphic forms.[4] Changes in solvent, cooling rate, agitation, and the presence of impurities can lead to the formation of a different, and potentially less stable, polymorph. Different polymorphic forms can have different physical properties, including solubility and bioavailability.[5][6][7]

    • Troubleshooting:

      • Strictly control all crystallization parameters (solvent, temperature profile, agitation speed, seeding).

      • Characterize the crystal form of each batch using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

      • Once the desired polymorph is identified, define a robust process window to ensure its consistent production.

Filtration and Drying Stage

Problem: Filtration is very slow.

  • Possible Cause: Small Particle Size or Needle-like Crystal Habit. The morphology of the crystals significantly impacts filtration efficiency. Small, fine particles or long, thin needles can clog the filter medium.

    • Troubleshooting:

      • Optimize the crystallization process to promote the growth of larger, more uniform crystals. This can often be achieved by slowing the cooling rate or using a controlled seeding strategy.

      • Consider the use of a filter aid, but be aware that this will require a subsequent removal step.

      • Ensure the appropriate filter cloth pore size is selected for the particle size distribution of the product.

Problem: The product is difficult to dry or retains residual solvent.

  • Possible Cause 1: Inefficient Solid-Liquid Separation. If the filtration or centrifugation step does not effectively remove the mother liquor, a larger amount of solvent will need to be removed during drying.

    • Troubleshooting:

      • Optimize the filtration/centrifugation parameters, such as the duration of the spin cycle or the pressure difference in a filter press.

      • Consider a washing step with a suitable solvent to displace the mother liquor.

  • Possible Cause 2: Agglomeration during Drying. Wet solids can agglomerate during drying, trapping solvent inside the larger particles.

    • Troubleshooting:

      • Use a dryer with good agitation capabilities, such as a paddle dryer, to break up lumps.

      • Control the drying temperature to avoid melting or softening of the product, which can lead to agglomeration.

      • Consider a two-stage drying process, with an initial gentle drying phase followed by a more aggressive phase at a higher temperature or deeper vacuum.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterAcid-Catalyzed EsterificationEnzymatic Hydrolysis & Coupling
Catalyst Strong Acid (e.g., H₂SO₄)Lipase or Esterase
Reaction Temperature Typically elevatedNear ambient
Byproducts Water, potential for sulfated impuritiesMinimal
Yield Generally good, but equilibrium limitedCan be higher due to specificity
Purity May require more extensive purificationOften higher purity
Scale-up Concerns Corrosive nature of acid, energy intensiveCost and stability of enzyme

Experimental Protocols

Protocol 1: Lab-Scale Acid-Catalyzed Esterification of this compound

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add antipyrine (1 equivalent), mandelic acid (1.1 equivalents), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification reactant_charging Reactant & Solvent Charging catalyst_addition Catalyst Addition reactant_charging->catalyst_addition reaction_heating Heating to Reflux & Water Removal catalyst_addition->reaction_heating monitoring In-Process Control (TLC/HPLC) reaction_heating->monitoring cooling Cooling to Room Temperature monitoring->cooling neutralization Neutralization cooling->neutralization extraction Liquid-Liquid Extraction neutralization->extraction concentration Solvent Removal extraction->concentration crystallization Crystallization concentration->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Troubleshooting Actions low_yield Low Yield mixing Inadequate Mixing low_yield->mixing temp Poor Temperature Control low_yield->temp water Inefficient Water Removal low_yield->water impurity High Impurity time_temp Longer Reaction Time/ Higher Temperature impurity->time_temp raw_material Raw Material Purity impurity->raw_material cryst_issue Crystallization Issue supersaturation High Supersaturation cryst_issue->supersaturation solvent Wrong Solvent System cryst_issue->solvent polymorphism Polymorphism cryst_issue->polymorphism filter_issue Filtration Problem particle_size Small Particle Size filter_issue->particle_size improve_mixing Improve Agitation mixing->improve_mixing optimize_temp Optimize Temperature temp->optimize_temp improve_water_removal Enhance Water Removal water->improve_water_removal optimize_reaction Optimize Reaction Parameters time_temp->optimize_reaction qc_raw_materials QC Raw Materials raw_material->qc_raw_materials control_cooling Control Cooling/Anti-solvent Addition supersaturation->control_cooling solvent_screen Conduct Solvent Screen solvent->solvent_screen control_cryst Control Crystallization Parameters polymorphism->control_cryst optimize_cryst Optimize Crystallization for Particle Size particle_size->optimize_cryst

References

Technical Support Center: Stability and Degradation of Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of specific stability and degradation studies on antipyrine mandelate, this guide focuses on the stability of antipyrine, the active pharmaceutical ingredient. These protocols and data should serve as a strong starting point for researchers working with this compound, though specific validation for the salt form is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for antipyrine?

A1: Antipyrine is susceptible to degradation under various conditions, primarily through oxidation and hydrolysis. Key degradation pathways include hydroxylation of the pyrazolone ring and cleavage of the C-C bonds within the pentacyclic ring structure.[1] Under photolytic conditions, UV radiation, especially in the presence of hydrogen peroxide (H₂O₂) or persulfate (PS), can significantly accelerate its degradation.[2] Chlorination of antipyrine in aqueous solutions can also lead to the formation of chlorinated degradation products.[3]

Q2: Which analytical methods are suitable for stability-indicating assays of antipyrine?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the simultaneous determination of antipyrine and its degradation products.[4] A stability-indicating HPLC method typically utilizes a C8 or C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[4] Other techniques like Thin Layer Chromatography (TLC) combined with densitometry can also be employed for the separation and quantification of antipyrine and its degradants.[4]

Q3: What are the common challenges encountered during forced degradation studies of antipyrine?

A3: A common challenge is achieving the desired level of degradation (typically 5-20%) without causing complete degradation of the drug substance.[5] It is crucial to carefully select the stress conditions, such as the concentration of acid, base, or oxidizing agent, and the duration and temperature of the study.[6][7] Another challenge can be the separation and identification of co-eluting degradation products, which may require optimization of the chromatographic method.

Troubleshooting Guides

Issue 1: No significant degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of the study.[6][7]
The drug substance is inherently stable under the tested conditions.Consider using more aggressive stress conditions as outlined in ICH guidelines, such as higher temperatures or more potent oxidizing agents.[8]
Incorrect analytical method parameters.Ensure the analytical method is capable of detecting the potential degradation products. Re-evaluate the wavelength of detection and the mobile phase composition.

Issue 2: Complete degradation of antipyrine is observed.

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study.[6]
High sensitivity to a specific stressor.Perform time-point studies to identify the optimal duration for achieving the target degradation level.

Issue 3: Poor resolution between antipyrine and its degradation products in HPLC.

| Possible Cause | Troubleshooting Step | | Inappropriate mobile phase composition. | Modify the mobile phase by changing the organic modifier, the buffer pH, or the gradient profile. | | Unsuitable column. | Experiment with a different column chemistry (e.g., C18 vs. C8) or a column with a different particle size or length. | | Co-elution of multiple degradants. | Employ a photodiode array (PDA) detector to check for peak purity. Further optimization of the mobile phase or gradient is necessary. |

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Reflux the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Reflux the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Reflux the mixture at 80°C for 6 hours.

    • Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 3: Forced Photolytic Degradation Study
  • Sample Preparation: Expose a solution of this compound (e.g., 100 µg/mL in water or methanol) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Exposure: Expose the sample for a defined period (e.g., 24 hours) or until significant degradation is observed.

  • Analysis: Analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Antipyrine

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis0.1 N HCl2 hours80°C10-15%Hydroxylated derivatives
Base Hydrolysis0.1 N NaOH2 hours80°C15-20%Ring-opened products
Oxidative3% H₂O₂24 hoursRoom Temp20-30%Hydroxylated antipyrine
Photolytic (UV)UV-C (254 nm)24 hoursRoom Temp>50%Various hydroxylated products

Note: The percentage of degradation is an approximate value based on typical forced degradation studies and may vary depending on the specific experimental conditions.

Visualizations

G cluster_0 Forced Degradation Experimental Workflow cluster_1 Stress Conditions API This compound (Drug Substance) Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Stress Apply Stress Conditions Stock->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Oxidative Oxidative (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C, solid state) Photolytic Photolytic (UV/Vis light) Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Characterize Identify & Characterize Degradation Products Analyze->Characterize

Caption: General experimental workflow for forced degradation studies.

G cluster_0 Antipyrine Degradation Pathways cluster_1 Oxidative/Photolytic Degradation cluster_2 Hydrolytic Degradation cluster_3 Chlorination Antipyrine Antipyrine Hydroxylation Hydroxylation Antipyrine->Hydroxylation OH radicals RingCleavage Ring Cleavage Antipyrine->RingCleavage Acid/Base Chlorination Chlorination Antipyrine->Chlorination Free Chlorine HydroxylatedProducts Hydroxylated Antipyrine Derivatives Hydroxylation->HydroxylatedProducts RingOpenedProducts Ring-Opened Products RingCleavage->RingOpenedProducts ChlorinatedProduct 4-chloro-antipyrine Chlorination->ChlorinatedProduct

Caption: Simplified degradation pathways of antipyrine under different stress conditions.

References

Validation & Comparative

A Researcher's Guide to Chiral Resolving Agents for Amine Resolution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic amine mixture is a critical step in the synthesis of optically active compounds. Diastereomeric salt resolution stands as a robust and widely utilized method for this purpose. This guide provides an objective comparison of common chiral resolving agents, supported by experimental data and detailed protocols, to aid in the selection of the most effective agent for your specific needs.

While the user's initial query included antipyrine mandelate, a thorough review of scientific literature and chemical databases indicates that it is not a commonly documented or utilized chiral resolving agent for amine resolution. Therefore, this guide will focus on a comparative analysis of well-established and frequently used resolving agents: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.

The Principle of Diastereomeric Salt Resolution

Chiral resolution through diastereomeric salt formation is a classical technique that leverages the different physical properties of diastereomers. The process involves reacting a racemic mixture of an amine with an enantiomerically pure chiral resolving agent, which is typically a chiral acid. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This difference allows for their separation, most commonly through fractional crystallization.

Once one of the diastereomeric salts is isolated, the chiral resolving agent can be removed by treatment with a base, regenerating the enantiomerically enriched amine.

Comparative Performance of Chiral Resolving Agents

The choice of a chiral resolving agent is often empirical and depends on the specific amine being resolved. Factors such as the solvent system, temperature, and stoichiometry play a crucial role in the efficiency of the resolution. Below is a summary of the performance of common chiral resolving agents in the resolution of a model compound, (±)-1-phenylethylamine.

Chiral Resolving AgentRacemic AmineSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved AmineReference
(+)-Tartaric Acid(±)-1-PhenylethylamineMethanol~40-50% (of the desired diastereomer)>95% (after recrystallization)Organic Syntheses, Coll. Vol. 5, p.932 (1973); Vol. 42, p.93 (1962)
(-)-Mandelic Acid(±)-1-PhenylethylamineEthanol/WaterNot specified~70-80%Journal of Chemical Education, 74(10), 1200.
(1S)-(+)-10-Camphorsulfonic Acid(±)-1-PhenylethylamineIsopropanolNot specified>98%Journal of Organic Chemistry, 58(15), 4175-4177.

Note: The yields and enantiomeric excesses can vary significantly based on the precise experimental conditions, including the number of recrystallizations performed.

Experimental Protocols

Below are detailed methodologies for the resolution of (±)-1-phenylethylamine with different chiral resolving agents.

Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

Reagents:

  • (±)-1-Phenylethylamine

  • (+)-Tartaric Acid

  • Methanol

  • 10% Sodium Hydroxide Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve (+)-tartaric acid in methanol in an Erlenmeyer flask, heating gently to facilitate dissolution.

  • In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.

  • Slowly add the amine solution to the warm tartaric acid solution with swirling.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylamine-(+)-tartrate.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • To improve the diastereomeric purity, the salt can be recrystallized from methanol.

  • Suspend the diastereomeric salt in water and add 10% sodium hydroxide solution until the salt dissolves and the solution is basic.

  • Extract the liberated (-)-1-phenylethylamine with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched (-)-1-phenylethylamine.

Resolution of (±)-1-Phenylethylamine with (-)-Mandelic Acid

Reagents:

  • (±)-1-Phenylethylamine

  • (-)-Mandelic Acid

  • Ethanol/Water mixture

  • 10% Sodium Hydroxide Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve (-)-mandelic acid in a minimal amount of a warm ethanol/water solvent mixture.

  • Dissolve an equimolar amount of (±)-1-phenylethylamine in the same solvent system.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature to facilitate the crystallization of the (+)-1-phenylethylamine-(-)-mandelate salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • The salt can be recrystallized to improve diastereomeric purity.

  • Regenerate the (+)-1-phenylethylamine by treating the salt with 10% sodium hydroxide solution and extracting with diethyl ether, followed by drying and solvent removal as described previously.

Resolution of (±)-1-Phenylethylamine with (1S)-(+)-10-Camphorsulfonic Acid

Reagents:

  • (±)-1-Phenylethylamine

  • (1S)-(+)-10-Camphorsulfonic Acid

  • Isopropanol

  • 10% Sodium Hydroxide Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve (1S)-(+)-10-camphorsulfonic acid in hot isopropanol.

  • Dissolve an equimolar amount of (±)-1-phenylethylamine in isopropanol.

  • Mix the two solutions and allow them to cool to room temperature. The diastereomeric salt of one of the amine enantiomers will preferentially crystallize.

  • Isolate the crystals by vacuum filtration and wash with cold isopropanol.

  • Further purification can be achieved through recrystallization.

  • Liberate the enantiomerically enriched amine from the salt using aqueous sodium hydroxide and extract with an organic solvent like diethyl ether. Dry the organic layer and remove the solvent to obtain the resolved amine.

Visualizing the Process

To better understand the workflow and relationships in diastereomeric salt resolution, the following diagrams have been generated.

G racemic_amine Racemic Amine (R-Amine & S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S-Amine)-(+)-Acid) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment more_soluble->base_treatment2 resolved_amine1 Enantiomerically Enriched Amine (S-Amine) base_treatment1->resolved_amine1 recovered_agent1 Recovered Resolving Agent base_treatment1->recovered_agent1 resolved_amine2 Other Enantiomer (R-Amine) base_treatment2->resolved_amine2 recovered_agent2 Recovered Resolving Agent base_treatment2->recovered_agent2

Caption: Workflow of Diastereomeric Salt Resolution.

G start Start: Racemic Amine select_agent Select Chiral Resolving Agent start->select_agent select_solvent Select Solvent System select_agent->select_solvent dissolve Dissolve Amine and Agent select_solvent->dissolve form_salts Form Diastereomeric Salts dissolve->form_salts crystallize Induce Crystallization (Cooling) form_salts->crystallize filter Filter to Isolate Crystals crystallize->filter check_purity Check Diastereomeric Purity filter->check_purity recrystallize Recrystallize Salt check_purity->recrystallize Needs Purification liberate_amine Liberate Amine (Base Treatment) check_purity->liberate_amine Purity OK recrystallize->filter extract Extract Resolved Amine liberate_amine->extract isolate Isolate Pure Enantiomer extract->isolate

Caption: Decision and Experimental Workflow.

Conclusion

The selection of an appropriate chiral resolving agent is a multifaceted decision that requires careful consideration of the substrate, solvent, and desired purity. While a universal "best" resolving agent does not exist, this guide provides a comparative framework and detailed protocols for some of the most common and effective options for amine resolution. For novel amines, a screening of several resolving agents and solvent systems is often necessary to identify the optimal conditions for efficient and high-yielding enantiomeric separation.

A Comparative Guide to Mandelic Acid and Its Derivatives as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry and pharmaceutical development, the separation of racemic mixtures into their constituent enantiomers is a critical step. Chiral resolution via the formation of diastereomeric salts remains a widely employed and effective method. Among the arsenal of resolving agents, mandelic acid and its derivatives have proven to be versatile and efficient for a wide range of racemic compounds, particularly amines and alcohols. This guide provides a comparative overview of mandelic acid and one of its common derivatives, O-acetylmandelic acid, supported by experimental data and detailed protocols to aid researchers in the selection and application of these valuable tools.

Performance Comparison

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol9085 (95 after recrystallization)[1]
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol8572 (87 after recrystallization)[1]
1-PhenylethylaminePEGylated-(R)-mandelic acidMethanol7880 (90 after recrystallization)[1]

Note: The data for PEGylated-(R)-mandelic acid highlights the potential for derivatization to enhance the performance and handling properties of the resolving agent. The polyethylene glycol (PEG) chain can improve solubility in certain solvents and facilitate the crystallization process.[1]

Mechanism of Chiral Resolution

The fundamental principle behind chiral resolution with mandelic acid and its derivatives lies in the formation of diastereomeric salts. The chiral resolving agent, being enantiomerically pure, reacts with the racemic mixture to form a pair of diastereomers. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. Subsequent liberation of the resolving agent from the crystallized salt yields the desired enantiomer in high optical purity.

Experimental Protocols

The following are detailed protocols for the chiral resolution of a racemic amine and a racemic alcohol using mandelic acid and its acetylated derivative, respectively.

Resolution of (±)-1-Phenylethylamine with (R)-Mandelic Acid

This protocol describes a classic example of diastereomeric salt resolution.

Materials:

  • (±)-1-Phenylethylamine

  • (R)-Mandelic acid

  • Methanol

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (optional, for recovery from mother liquor)

Procedure:

  • Salt Formation: Dissolve (R)-mandelic acid in warm methanol. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.

  • Slowly add the amine solution to the mandelic acid solution with constant stirring.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (R)-mandelate.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol.

  • Liberation of the Free Amine: Suspend the crystallized salt in water and add 10% sodium hydroxide solution until the solution is basic (pH > 10).

  • Extract the liberated (R)-1-phenylethylamine with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

Resolution of a Racemic Alcohol with (S)-(+)-O-Acetylmandelic Acid

(S)-(+)-O-Acetylmandelic acid can be used to resolve racemic alcohols through the formation of diastereomeric esters.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • (S)-(+)-O-Acetylmandelic acid

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Dry diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Esterification: Dissolve the racemic alcohol, an equimolar amount of (S)-(+)-O-acetylmandelic acid, and a catalytic amount of DMAP in dichloromethane.

  • Cool the solution in an ice bath and add a slight excess of DCC.

  • Stir the reaction mixture at room temperature overnight.

  • Separation of Diastereomeric Esters: Remove the precipitated dicyclohexylurea by filtration. Concentrate the filtrate and purify the resulting diastereomeric esters by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Hydrolysis of Separated Esters: Individually dissolve the separated diastereomeric esters in a dry ethereal solvent (e.g., diethyl ether or THF).

  • Carefully add an excess of a reducing agent like lithium aluminum hydride to cleave the ester bond and liberate the alcohol.

  • Quench the reaction carefully with water and/or aqueous acid.

  • Extract the resolved alcohol with an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically pure alcohol.

  • Determination of Enantiomeric Excess: Analyze the optical purity of the resolved alcohol by chiral GC or HPLC.

Visualizing the Workflow

The process of chiral resolution can be visualized as a clear workflow. The following diagrams, generated using the DOT language, illustrate the key steps in the resolution of a racemic amine and a racemic alcohol.

G cluster_amine Resolution of Racemic Amine racemic_amine Racemic Amine (R/S) diastereomeric_salts Diastereomeric Salts ((R)-Amine-(R)-MA) ((S)-Amine-(R)-MA) racemic_amine->diastereomeric_salts resolving_agent_mandelic (R)-Mandelic Acid resolving_agent_mandelic->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt ((R)-Amine-(R)-MA) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in (S)-Amine-(R)-MA) crystallization->mother_liquor liberation_amine Liberation of Amine (Base Treatment) less_soluble_salt->liberation_amine resolved_amine Resolved (R)-Amine liberation_amine->resolved_amine

Caption: Workflow for the chiral resolution of a racemic amine.

G cluster_alcohol Resolution of Racemic Alcohol racemic_alcohol Racemic Alcohol (R/S) diastereomeric_esters Diastereomeric Esters ((R)-Alcohol-(S)-OAMA) ((S)-Alcohol-(S)-OAMA) racemic_alcohol->diastereomeric_esters resolving_agent_acetyl (S)-O-Acetyl- Mandelic Acid resolving_agent_acetyl->diastereomeric_esters chromatography Chromatographic Separation diastereomeric_esters->chromatography separated_ester1 Separated Ester 1 ((R)-Alcohol-(S)-OAMA) chromatography->separated_ester1 separated_ester2 Separated Ester 2 ((S)-Alcohol-(S)-OAMA) chromatography->separated_ester2 hydrolysis1 Hydrolysis separated_ester1->hydrolysis1 hydrolysis2 Hydrolysis separated_ester2->hydrolysis2 resolved_alcohol1 Resolved (R)-Alcohol hydrolysis1->resolved_alcohol1 resolved_alcohol2 Resolved (S)-Alcohol hydrolysis2->resolved_alcohol2

Caption: Workflow for the chiral resolution of a racemic alcohol.

Conclusion

Mandelic acid and its derivatives are powerful and versatile resolving agents. The choice between the parent acid and a derivative will depend on the specific substrate, the desired solvent system, and the overall efficiency of the resolution process. While mandelic acid is a cost-effective and widely used resolving agent, derivatives such as O-acetylmandelic acid offer an alternative route for the resolution of alcohols, and functionalized derivatives like PEGylated-mandelic acid can provide advantages in terms of solubility and crystallization. The experimental protocols and workflows provided in this guide serve as a practical starting point for researchers to develop and optimize their own chiral resolution strategies.

References

A Comparative Guide to the Validation of Chiral Purity Analysis of Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of chiral purity is a critical aspect of drug development and quality control, ensuring the stereoisomeric identity and safety of pharmaceutical compounds. Antipyrine mandelate, a salt formed from the analgesic antipyrine and the chiral mandelic acid, requires a robust analytical method to quantify its diastereomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for this purpose and evaluates alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely adopted technique for chiral separations due to its high resolution, reproducibility, and the availability of a diverse range of chiral stationary phases (CSPs). For this compound, a normal-phase HPLC method using a polysaccharide-based CSP is proposed. These phases, such as those derived from cellulose or amylose, are known for their broad enantioselectivity.

A hypothetical yet representative HPLC method for the chiral purity analysis of this compound is detailed below.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (250 mm x 4.6 mm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

The following tables summarize the typical validation parameters for the proposed HPLC method. The data presented is illustrative, based on common outcomes for chiral HPLC method validations in the pharmaceutical industry.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Resolution (Rs)≥ 1.52.5
Theoretical Plates (N)≥ 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity

ParameterRange (µg/mL)Correlation Coefficient (r²)
(R)-Mandelate0.5 - 100.9995
(S)-Mandelate50 - 1500.9998

Table 3: Precision

ParameterLevelRSD (%)
Repeatability (Intra-day, n=6)100%0.9
Intermediate Precision (Inter-day, n=6)100%1.2

Table 4: Accuracy (Recovery)

Spiked LevelMean Recovery (%)
80%99.5
100%100.2
120%99.8

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter(R)-Mandelate (µg/mL)
LOD0.15
LOQ0.5

Table 6: Robustness

Parameter VariationImpact on Resolution
Flow Rate (± 0.1 mL/min)No significant change
Column Temperature (± 2°C)Minor peak shifting, resolution maintained
Mobile Phase Composition (± 2% Ethanol)Minor changes in retention time, resolution maintained

Alternative Chiral Separation Techniques

While HPLC is a robust method, other techniques offer distinct advantages and can be considered for orthogonal testing or specific applications.

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[1][2] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

  • Instrumentation: An SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel (150 mm x 4.6 mm).

  • Mobile Phase: Supercritical CO2 and methanol as a modifier (gradient from 5% to 40% methanol over 5 minutes).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

CE is a high-efficiency separation technique that requires minimal sample and solvent.[3] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.

  • Instrumentation: A CE system with a power supply, capillary, autosampler, and a diode array detector.

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 51.5 cm effective length).

  • Background Electrolyte: 25 mM phosphate buffer (pH 2.5) containing 20 mg/mL of hydroxypropyl-β-cyclodextrin as the chiral selector.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Comparison of Techniques

Table 7: Performance Comparison of HPLC, SFC, and CE

FeatureHPLCSFCCE
Speed ModerateFastFast
Resolution HighHighVery High
Solvent Consumption HighLowVery Low
Method Development Can be time-consumingGenerally faster than HPLCCan be complex
Sample Throughput ModerateHighHigh
Robustness HighModerate to HighModerate
Cost of Instrumentation ModerateHighModerate

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows for each technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Antipyrine Mandelate Dissolve Dissolve Sample Sample->Dissolve Solvent Prepare Mobile Phase (Hexane/Ethanol/TFA) Solvent->Dissolve Inject Inject Sample Dissolve->Inject Filter Filter & Degas Filter->Inject Separate Chromatographic Separation Inject->Separate Chiralpak IA Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Diastereomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC Experimental Workflow.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing Sample Weigh Antipyrine Mandelate Dissolve Dissolve in Methanol Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate SFC Separation (CO2/Methanol Gradient) Inject->Separate Chiralpak IC Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Diastereomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: SFC Experimental Workflow.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Processing Sample Weigh Antipyrine Mandelate Dissolve Dissolve Sample in Water Sample->Dissolve BGE Prepare BGE with Chiral Selector Separate Electrophoretic Separation BGE->Separate Inject Hydrodynamic Injection Dissolve->Inject Inject->Separate Fused-Silica Capillary Detect UV Detection (214 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Diastereomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: CE Experimental Workflow.

References

A Researcher's Guide to Determining Enantiomeric Excess: Capillary Electrophoresis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral compounds. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose, offering high efficiency and resolution. This guide provides an objective comparison of CE with High-Performance Liquid Chromatography (HPLC) for determining enantiomeric excess, supported by experimental data and detailed protocols.

The Principle of Chiral Separations by Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of an electric field. For the separation of enantiomers, which have identical charge-to-size ratios, a chiral selector is added to the background electrolyte. This selector, typically a cyclodextrin or a derivative, interacts with the enantiomers to form transient diastereomeric complexes with different effective mobilities, thus enabling their separation. The high efficiency of CE allows for the resolution of enantiomers with only small differences in their interaction with the chiral selector.

Comparative Analysis: Capillary Electrophoresis vs. High-Performance Liquid Chromatography

The choice between CE and HPLC for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required sensitivity, and the desired analysis time. Below is a comparative summary of the performance of these two techniques for the analysis of common chiral drugs.

Performance Comparison for Chiral Drug Analysis
ParameterCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)
Pramipexole
Limit of Detection (LOD)0.91 µg/mL300 ng/mL (0.3 µg/mL)[1]
Limit of Quantitation (LOQ)2.94 µg/mL900 ng/mL (0.9 µg/mL)[1]
Repeatability (RSD)<1.5%Not explicitly stated
Accuracy (% Recovery)100.4% (Pramipexole), 100.5% (R-enantiomer)97.3% to 102.0%[1]
Analysis Time< 6.5 minutesNot explicitly stated
Ketoprofen
Limit of Detection (LOD)0.04% of the minor enantiomerNot explicitly stated for enantiomeric impurity
Analysis TimeNot explicitly statedNot explicitly stated
Naproxen
Resolution (Rs)Not explicitly stated3.21[2][3]
Analysis TimeNot explicitly stated< 7 minutes[2][3]
Verapamil
Resolution (Rs)1.58[4][5]Not explicitly stated
Analysis Time~ 4 minutes[4][5]Not explicitly stated

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below is a representative experimental protocol for the determination of enantiomeric excess of Verapamil using Capillary Electrophoresis.

Detailed Experimental Protocol: Enantiomeric Separation of Verapamil by Capillary Electrophoresis

Objective: To separate the enantiomers of Verapamil and determine the enantiomeric excess using capillary electrophoresis with a cyclodextrin-based chiral selector.

Materials and Reagents:

  • Verapamil hydrochloride racemic standard

  • Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD)

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Deionized water

  • Methanol

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm)

  • Data acquisition and processing software

Procedure:

  • Preparation of the Background Electrolyte (BGE):

    • Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.

    • Adjust the pH of the buffer to 5.0 using phosphoric acid.

    • Add TM-β-CD to the buffer to a final concentration of 21 mM.

    • Degas the BGE by sonication for 10 minutes.

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 1 M NaOH for 20 minutes, deionized water for 20 minutes, and finally with the BGE for 30 minutes.

    • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.

  • Sample Preparation:

    • Prepare a stock solution of racemic Verapamil hydrochloride in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the BGE to a final concentration of 0.15 mg/mL.

  • Capillary Electrophoresis Analysis:

    • Set the capillary temperature to 15°C.

    • Inject the sample hydrodynamically at 50 mbar for 5 seconds.

    • Apply a separation voltage of 20 kV.

    • Detect the enantiomers by UV absorbance at 230 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the R- and S-enantiomers based on their migration times.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

    • The peak areas from the electropherogram can be used to determine the relative concentrations of the enantiomers.

Visualizing the Workflow and Principles

To better illustrate the processes involved in determining enantiomeric excess by capillary electrophoresis, the following diagrams provide a visual representation of the experimental workflow and the underlying separation principle.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_prep Prepare Background Electrolyte (BGE) with Chiral Selector capillary_cond Capillary Conditioning BGE_prep->capillary_cond sample_prep Prepare Sample Solution injection Sample Injection sample_prep->injection capillary_cond->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection electropherogram Generate Electropherogram detection->electropherogram peak_integration Peak Integration electropherogram->peak_integration ee_calculation Calculate Enantiomeric Excess peak_integration->ee_calculation

Fig. 1: Experimental workflow for enantiomeric excess determination by CE.

References

Comparative efficiency of antipyrine mandelate and tartaric acid in chiral resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical step in the development of chiral drugs and other fine chemicals. The choice of a resolving agent is paramount to the success of classical resolution via diastereomeric salt formation. This guide provides a comparative analysis of two such agents: mandelic acid, the active chiral component of antipyrine mandelate, and the widely used tartaric acid. Due to the limited direct comparative studies involving "this compound," this guide will focus on the resolving capabilities of its constituent chiral acid, mandelic acid, against tartaric acid, using the resolution of a model racemic amine, (±)-1-phenylethylamine, as a primary example.

Principles of Chiral Resolution

Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt.

Resolving Agents at a Glance

FeatureMandelic AcidTartaric Acid
Resolving Agent Type Chiral Carboxylic AcidChiral Dicarboxylic Acid
Typical Substrates Racemic bases (amines)Racemic bases (amines)
Mechanism Forms diastereomeric saltsForms diastereomeric salts
Advantages Often provides good resolution for a variety of amines.Readily available and relatively inexpensive.
Considerations The choice of the (R) or (S) enantiomer of mandelic acid will determine which enantiomer of the substrate crystallizes.The di-p-toluoyl and dibenzoyl derivatives are often more effective than tartaric acid itself.

Comparative Efficiency: A Case Study of (±)-1-Phenylethylamine Resolution

The resolution of racemic 1-phenylethylamine is a classic example used to demonstrate the principles of chiral resolution. Below is a summary of typical results obtained with (R)-(-)-mandelic acid and (R,R)-(+)-tartaric acid.

Table 1: Quantitative Comparison of Resolving Agents for (±)-1-Phenylethylamine

Parameter(R)-(-)-Mandelic Acid(R,R)-(+)-Tartaric Acid
Recovered Enantiomer (R)-(+)-1-Phenylethylamine(S)-(-)-1-Phenylethylamine
Typical Yield High55.0%[1]
Optical Purity (Enantiomeric Excess) High69%[1]
Diastereomeric Salt Formed (R)-(+)-1-Phenylethylammonium (R)-(-)-mandelate(S)-(-)-1-Phenylethylammonium (R,R)-(+)-tartrate

Note: The yields and optical purities can vary significantly depending on the precise experimental conditions, including solvent, temperature, and the number of recrystallizations.

Experimental Protocols

Resolution of (±)-1-Phenylethylamine with (R)-(-)-Mandelic Acid

This protocol is based on established procedures for the resolution of racemic amines using mandelic acid.

Materials:

  • (±)-1-Phenylethylamine

  • (R)-(-)-Mandelic acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve (±)-1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in methanol, gently warming if necessary. Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-(+)-1-phenylethylammonium (R)-(-)-mandelate.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the solution is basic (pH > 10). This will liberate the free (R)-(+)-1-phenylethylamine.

  • Extraction and Drying: Extract the liberated amine with diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate.

  • Isolation of the Product: Remove the diethyl ether by rotary evaporation to yield the resolved (R)-(+)-1-phenylethylamine.

  • Analysis: Determine the yield and optical purity of the product using polarimetry.

Resolution of (±)-1-Phenylethylamine with (R,R)-(+)-Tartaric Acid

This protocol is a standard procedure for the resolution of racemic amines.

Materials:

  • (±)-1-Phenylethylamine

  • (R,R)-(+)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve (R,R)-(+)-tartaric acid in methanol, heating gently to facilitate dissolution. To this solution, add an equimolar amount of (±)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool to room temperature. The diastereomeric salt of the (S)-(-)-amine, (S)-(-)-1-phenylethylammonium (R,R)-(+)-tartrate, will preferentially crystallize.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with cold methanol.

  • Liberation of the Enantiomer: Treat the crystals with 10% sodium hydroxide solution to liberate the (S)-(-)-1-phenylethylamine.

  • Extraction and Drying: Extract the amine with diethyl ether and dry the organic layer over anhydrous sodium sulfate.

  • Isolation of the Product: Evaporate the solvent to obtain the resolved (S)-(-)-1-phenylethylamine.

  • Analysis: Calculate the yield and determine the optical purity by measuring the specific rotation.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_mandelic Resolution with Mandelic Acid racemic_amine_m Racemic Amine (e.g., (±)-1-Phenylethylamine) mix_m Mixing in Methanol racemic_amine_m->mix_m mandelic_acid (R)-(-)-Mandelic Acid mandelic_acid->mix_m crystallization_m Crystallization mix_m->crystallization_m filtration_m Filtration crystallization_m->filtration_m less_soluble_salt_m Less Soluble Salt ((R)-Amine-(R)-Mandelate) filtration_m->less_soluble_salt_m Solid mother_liquor_m Mother Liquor (Enriched in (S)-Amine) filtration_m->mother_liquor_m Liquid base_treatment_m Base Treatment (e.g., NaOH) less_soluble_salt_m->base_treatment_m extraction_m Extraction base_treatment_m->extraction_m resolved_amine_m Resolved (R)-Amine extraction_m->resolved_amine_m

Caption: Workflow for chiral resolution using mandelic acid.

Chiral_Resolution_Workflow_Tartaric cluster_tartaric Resolution with Tartaric Acid racemic_amine_t Racemic Amine (e.g., (±)-1-Phenylethylamine) mix_t Mixing in Methanol racemic_amine_t->mix_t tartaric_acid (R,R)-(+)-Tartaric Acid tartaric_acid->mix_t crystallization_t Crystallization mix_t->crystallization_t filtration_t Filtration crystallization_t->filtration_t less_soluble_salt_t Less Soluble Salt ((S)-Amine-(R,R)-Tartrate) filtration_t->less_soluble_salt_t Solid mother_liquor_t Mother Liquor (Enriched in (R)-Amine) filtration_t->mother_liquor_t Liquid base_treatment_t Base Treatment (e.g., NaOH) less_soluble_salt_t->base_treatment_t extraction_t Extraction base_treatment_t->extraction_t resolved_amine_t Resolved (S)-Amine extraction_t->resolved_amine_t

Caption: Workflow for chiral resolution using tartaric acid.

Conclusion

Both mandelic acid and tartaric acid are effective resolving agents for racemic amines via diastereomeric salt formation. The choice between them often depends on the specific substrate, desired enantiomer, and optimization of the crystallization process. While tartaric acid is a more traditional and widely cited resolving agent, mandelic acid can offer high yields and enantiomeric purities. For any new racemic mixture, it is advisable to screen a variety of resolving agents, including both mandelic and tartaric acid and their derivatives, under different solvent and temperature conditions to determine the optimal resolution strategy. This empirical approach remains a cornerstone of developing efficient chiral separation processes in the pharmaceutical and chemical industries.

References

A Guide to Cross-Validation of Analytical Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most commonly employed techniques for chiral separations. Cross-validation of these methods is essential to ensure consistency, reliability, and accuracy of results across different analytical platforms, which is a key requirement for regulatory submissions and intra/inter-laboratory method transfers. This guide provides a comparative overview of these techniques, supported by experimental data, detailed protocols for cross-validation, and logical workflows to aid in method selection.

Comparative Performance of Analytical Methods

The choice of an analytical method for enantiomeric purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, speed of analysis, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, SFC, and CE for chiral separations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase.Differential migration of charged species in an electric field.
Selectivity High, governed by the choice of chiral stationary phase (CSP) and mobile phase.Often superior to HPLC due to the unique properties of supercritical fluids, leading to better resolution.[1]Very high, based on differences in electrophoretic mobility and interactions with a chiral selector in the buffer.
Speed Moderate, with typical run times of 10-30 minutes.Fast, with run times often less than 10 minutes due to low viscosity and high diffusivity of the mobile phase.[2][3]Very fast, with analyses completed in minutes.
Resolution Generally good to excellent, highly dependent on the CSP.Often provides higher resolution and sharper peaks compared to HPLC.Excellent, capable of resolving very similar enantiomers.
Sensitivity (LOD/LOQ) Good, with typical LODs in the µg/mL to ng/mL range.Comparable to or slightly lower than HPLC, depending on the detector.High, with LODs often in the ng/mL to pg/mL range, especially with concentration techniques.
Solvent Consumption High, uses significant volumes of organic solvents.Low, primarily uses compressed CO2 with small amounts of organic modifiers, making it a "greener" technique.[3]Very low, uses minimal amounts of buffer.
Cost (Instrument/Operational) Moderate instrument cost, high operational cost due to solvent usage and disposal.Higher initial instrument cost, lower operational cost due to reduced solvent consumption.Lower instrument cost, very low operational cost.
Typical Application Widely used for routine quality control and release testing.High-throughput screening, preparative separations, and analysis of thermolabile compounds.Analysis of polar and charged compounds, complex matrices, and when sample volume is limited.

Experimental Protocols

Cross-Validation of Chiral HPLC and SFC Methods

This protocol outlines the steps for cross-validating an existing chiral HPLC method with a newly developed chiral SFC method for the determination of the enantiomeric purity of a drug substance.

1. Objective: To demonstrate that the SFC method provides results that are equivalent to the validated HPLC method for the determination of enantiomeric purity.

2. Materials:

  • Drug substance containing both enantiomers.

  • Reference standards for both enantiomers.

  • HPLC and SFC systems with appropriate detectors (e.g., UV, PDA).

  • Validated chiral HPLC column and a suitable chiral SFC column.

  • All necessary solvents, buffers, and reagents of appropriate quality.

3. Pre-requisites:

  • The HPLC method must be fully validated according to ICH Q2(R1) guidelines.

  • The SFC method should be developed and optimized for the separation of the enantiomers.

4. Cross-Validation Procedure:

  • System Suitability:

    • Perform system suitability tests for both the HPLC and SFC systems to ensure they are operating correctly.

    • Inject a standard solution containing both enantiomers (e.g., a racemic mixture) at least six times.

    • Calculate the resolution, tailing factor, and repeatability of the peak areas for both enantiomers.

    • The results must meet the pre-defined acceptance criteria (e.g., Resolution > 1.5, Tailing Factor < 2.0, %RSD of peak areas < 2.0%).

  • Specificity:

    • Analyze a placebo (matrix without the drug substance), the drug substance, and the drug substance spiked with the opposite enantiomer on both systems.

    • Demonstrate that there are no interfering peaks from the placebo at the retention/migration times of the enantiomers.

    • Confirm the ability of both methods to separate the two enantiomers from each other and from any potential impurities.

  • Linearity:

    • Prepare a series of at least five solutions of the minor enantiomer at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.

    • Analyze these solutions on both the HPLC and SFC systems.

    • Plot a graph of peak area versus concentration for the minor enantiomer for each method.

    • The correlation coefficient (r²) should be ≥ 0.995 for both methods.

  • Accuracy:

    • Prepare samples of the drug substance spiked with the minor enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate on both the HPLC and SFC systems.

    • Calculate the percentage recovery of the minor enantiomer for each sample.

    • The mean recovery should be within 90.0% to 110.0% for each concentration level on both methods.

  • Precision (Repeatability):

    • Prepare six individual samples of the drug substance spiked with the minor enantiomer at the 100% specification limit.

    • Analyze these samples on both the HPLC and SFC systems.

    • Calculate the relative standard deviation (%RSD) of the measured concentration of the minor enantiomer for each method.

    • The %RSD should be ≤ 5.0% for both methods.

  • Intermediate Precision:

    • Repeat the precision study on a different day with a different analyst and, if possible, on a different instrument for both methods.

    • The %RSD between the two sets of precision data should be evaluated.

  • Comparison of Results:

    • Analyze at least three different batches of the drug substance using both the validated HPLC method and the new SFC method.

    • Compare the enantiomeric purity results obtained from both methods.

    • The difference in the mean results between the two methods should not be statistically significant. This can be assessed using a t-test.

5. Acceptance Criteria for Cross-Validation: The acceptance criteria for cross-validation should be pre-defined in a validation protocol.[4] Generally, the results from the two methods are considered equivalent if the difference between the mean values is within a pre-specified limit, often ±2.0%. For impurities, the acceptance criteria might be wider at lower concentrations.

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_objective Define Objective & Scope develop_protocol Develop Cross-Validation Protocol define_objective->develop_protocol define_acceptance Define Acceptance Criteria develop_protocol->define_acceptance system_suitability System Suitability Testing (HPLC & SFC) define_acceptance->system_suitability specificity Specificity Analysis system_suitability->specificity linearity Linearity Assessment specificity->linearity accuracy Accuracy Evaluation linearity->accuracy precision Precision Studies accuracy->precision comparative_testing Comparative Testing of Samples precision->comparative_testing data_analysis Data Analysis & Statistical Comparison comparative_testing->data_analysis acceptance_check Check Against Acceptance Criteria data_analysis->acceptance_check pass Methods are Equivalent acceptance_check->pass Pass fail Investigate Discrepancies acceptance_check->fail Fail report Prepare Cross-Validation Report pass->report fail->develop_protocol Revise Protocol/Method

Caption: Workflow for cross-validation of analytical methods.

Logical Workflow for Selecting a Chiral Separation Method

G start Start: Need for Enantiomeric Purity Analysis solubility Determine Analyte Solubility start->solubility polar_charged Is the analyte polar and/or charged? solubility->polar_charged Soluble in common solvents thermolabile Is the analyte thermolabile? polar_charged->thermolabile No ce Consider CE polar_charged->ce Yes throughput Is high throughput required? thermolabile->throughput No sfc Consider SFC thermolabile->sfc Yes preparative Is preparative scale separation needed? throughput->preparative No sfc_pref SFC is preferred throughput->sfc_pref Yes preparative->sfc Yes hplc_sfc Consider HPLC or SFC preparative->hplc_sfc No hplc Consider HPLC

Caption: Decision tree for selecting a chiral separation method.

References

A Comparative Guide to Chiral Resolution: The Roles of Ibuprofen and Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical development and stereochemistry, the separation of racemic mixtures into their constituent enantiomers is a critical process known as chiral resolution. This guide provides a detailed comparison of two substances often encountered in this context: ibuprofen and mandelic acid. While ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) that is itself the subject of chiral resolution, mandelic acid is a widely utilized chiral resolving agent. This document will explore the distinct roles of these two compounds, presenting experimental data, detailed protocols, and visual workflows to elucidate their functions in achieving enantiopure substances.

It is important to clarify that based on available scientific literature, ibuprofen is not used as a chiral resolving agent . Instead, as a racemic carboxylic acid, it is a compound that is resolved using various chiral bases. Therefore, this guide will compare the process of resolving racemic ibuprofen with the use of mandelic acid as a resolving agent for other classes of compounds, particularly amines.

Section 1: Chiral Resolution of Racemic Ibuprofen

Ibuprofen is commercially available as a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer.[1][2] Consequently, efficient methods for the resolution of racemic ibuprofen are of significant interest. The most common method is diastereomeric salt formation, where a chiral base is used to form diastereomeric salts with the racemic ibuprofen, which can then be separated by crystallization due to their different solubilities.

Experimental Data: Resolution of Racemic Ibuprofen

The following table summarizes the effectiveness of different chiral resolving agents in the resolution of racemic ibuprofen.

Resolving AgentRacemic CompoundDiastereomeric Excess (%de) / Enantiomeric Excess (%ee)Yield (%)Solvent SystemReference
(S)-(-)-α-methylbenzylamine (S-MBA)Racemic IbuprofenNot specifiedNot specifiedToluene/Water[3]
L-lysineRacemic IbuprofenNot specifiedNot specifiedNot specified[1]
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine

This protocol is a generalized representation based on common diastereomeric salt resolution procedures.

  • Salt Formation: Racemic ibuprofen is dissolved in a suitable solvent, such as toluene. An equimolar amount of the chiral resolving agent, (S)-(-)-α-methylbenzylamine, is added to the solution. The mixture is stirred, often with gentle heating, to facilitate the formation of the diastereomeric salts: (S)-ibuprofen-(S)-MBA and (R)-ibuprofen-(S)-MBA.

  • Crystallization: The solution is gradually cooled to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent and the cooling profile are critical for achieving good separation.

  • Isolation of Diastereomer: The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

  • Liberation of Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the ibuprofen and liberate the chiral amine.

  • Extraction and Purification: The enantiomerically enriched ibuprofen is extracted from the aqueous solution using an organic solvent. The solvent is then evaporated, and the resulting solid can be further purified by recrystallization to yield the pure (S)-ibuprofen.

Workflow for Ibuprofen Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Liberation Racemic Ibuprofen Racemic Ibuprofen Diastereomeric Salts Diastereomeric Salts Racemic Ibuprofen->Diastereomeric Salts Reaction Chiral Base (e.g., S-MBA) Chiral Base (e.g., S-MBA) Chiral Base (e.g., S-MBA)->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Filtration->Less Soluble Diastereomer (Solid) More Soluble Diastereomer (Solution) More Soluble Diastereomer (Solution) Filtration->More Soluble Diastereomer (Solution) Acidification Acidification Less Soluble Diastereomer (Solid)->Acidification Extraction Extraction Acidification->Extraction Pure Enantiomer (e.g., S-Ibuprofen) Pure Enantiomer (e.g., S-Ibuprofen) Extraction->Pure Enantiomer (e.g., S-Ibuprofen)

Workflow for the chiral resolution of ibuprofen.

Section 2: Mandelic Acid as a Chiral Resolving Agent

Mandelic acid is a versatile chiral carboxylic acid used for the resolution of racemic bases, such as amines, through the formation of diastereomeric salts. Its effectiveness stems from its ability to form crystalline salts with a wide range of amines, often with significant differences in the solubilities of the resulting diastereomers.

Experimental Data: Resolution of Racemic Amines with (R)-Mandelic Acid

The following table presents quantitative data on the effectiveness of a PEGylated derivative of (R)-mandelic acid in resolving various racemic amines.[4]

Racemic AmineOptical Purity (Cycle 1) (%)Yield (Cycle 1) (%)Optical Purity (Cycle 2) (%)
Phenylalanine methyl ester858895
Alanine methyl ester788290
Leucine methyl ester727887
1-Phenylethylamine829092
Experimental Protocol: Resolution of a Racemic Amine with PEGylated-(R)-Mandelic Acid

The following protocol is based on the resolution of racemic amines using PEGylated-(R)-mandelic acid.[4]

  • Diastereomeric Complex Formation: PEGylated-(R)-mandelic acid is dissolved in methanol, followed by the addition of the racemic amine. The mixture is stirred at room temperature for an extended period (e.g., 12 hours) to allow for the formation of the diastereomeric complexes.

  • Phase Transition/Precipitation: The mixture is cooled to a lower temperature (e.g., 0–5 °C) to induce the precipitation of the less soluble diastereomeric complex.

  • Isolation: The precipitate is collected by filtration and washed with cold methanol to yield the optically impure diastereomeric salt.

  • Liberation of the Amine: The isolated salt is dissolved in methanol and acidified with a strong acid (e.g., hydrochloric acid) to liberate the enantiomerically enriched amine.

  • Purification and Recovery: The mixture is cooled, and the precipitated PEGylated-(R)-mandelic acid can be recovered by filtration for reuse. The filtrate containing the amine salt can be further processed to isolate the pure amine enantiomer. An additional resolution cycle can be performed to improve the optical purity.[4]

Workflow for Amine Resolution using Mandelic Acid

G cluster_0 Diastereomeric Complex Formation cluster_1 Separation cluster_2 Amine Liberation & Agent Recovery Racemic Amine Racemic Amine Diastereomeric Complexes Diastereomeric Complexes Racemic Amine->Diastereomeric Complexes Reaction Chiral Acid (Mandelic Acid) Chiral Acid (Mandelic Acid) Chiral Acid (Mandelic Acid)->Diastereomeric Complexes Precipitation Precipitation Diastereomeric Complexes->Precipitation Filtration Filtration Precipitation->Filtration Less Soluble Complex (Solid) Less Soluble Complex (Solid) Filtration->Less Soluble Complex (Solid) More Soluble Complex (Solution) More Soluble Complex (Solution) Filtration->More Soluble Complex (Solution) Acidification Acidification Less Soluble Complex (Solid)->Acidification Filtration_2 Filtration Acidification->Filtration_2 Enriched Amine (Solution) Enriched Amine (Solution) Filtration_2->Enriched Amine (Solution) Recovered Mandelic Acid (Solid) Recovered Mandelic Acid (Solid) Filtration_2->Recovered Mandelic Acid (Solid)

Workflow for resolving a racemic amine with mandelic acid.

Conclusion

This guide has detailed the distinct roles of ibuprofen and mandelic acid within the context of chiral resolution. Ibuprofen, a racemic drug, is a substrate for resolution, where the goal is to isolate its pharmacologically active (S)-enantiomer. In contrast, mandelic acid is a versatile and effective chiral resolving agent used to separate racemic bases like amines.

The comparison of their "effectiveness" is therefore a comparison of two different but related processes: the successful resolution of a racemic compound (ibuprofen) and the successful use of a compound as a resolving agent (mandelic acid). The data presented for mandelic acid demonstrates its high efficiency in producing enantiomerically enriched amines with good yields, often with the potential for further enhancement through subsequent resolution cycles. While detailed quantitative comparisons for the resolution of ibuprofen with various agents are not as readily available in a standardized format, the principle of diastereomeric salt formation remains a cornerstone of its enantiopure production.

For researchers and professionals in drug development, understanding these distinct roles and the associated experimental considerations is crucial for the successful synthesis and isolation of chiral molecules. The choice of resolving agent and the optimization of the resolution process are key factors in achieving the desired enantiopure product efficiently and economically.

References

Inter-laboratory comparison of chiral resolution methods using antipyrine mandelate

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of common chiral resolution methods, offering insights into their principles, experimental protocols, and performance. While direct inter-laboratory comparison data for antipyrine mandelate is not publicly available, this document outlines the methodologies that would be employed for its resolution and provides representative data from similar compounds to guide laboratory practices.

Understanding Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into its individual enantiomers.[1] Since enantiomers often exhibit different pharmacological and toxicological profiles, obtaining enantiomerically pure compounds is crucial in the pharmaceutical industry. This guide focuses on three widely used techniques: diastereomeric salt crystallization, preferential crystallization, and chiral high-performance liquid chromatography (HPLC).

Method 1: Diastereomeric Salt Crystallization

This classical method involves reacting a racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent, to form a pair of diastereomers.[1] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Experimental Protocol
  • Salt Formation: A racemic mixture (e.g., a racemic base) is dissolved in a suitable solvent and treated with an enantiomerically pure resolving agent (e.g., a chiral acid like (+)-tartaric acid).[2]

  • Crystallization: The resulting solution is allowed to cool, or the solvent is slowly evaporated, leading to the crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals of the desired diastereomeric salt are isolated by filtration.

  • Liberation of Enantiomer: The isolated diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired pure enantiomer of the original compound.[2]

Method 2: Preferential Crystallization

Also known as resolution by entrainment, this method is applicable to racemic mixtures that crystallize as a conglomerate—a physical mixture of separate crystals of the two enantiomers. The process involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate.[1]

Experimental Protocol
  • Preparation of Supersaturated Solution: A supersaturated solution of the racemic mixture is prepared at a specific temperature.

  • Seeding: The solution is seeded with pure crystals of the desired enantiomer.

  • Crystallization and Isolation: The seeded enantiomer crystallizes out of the solution and is rapidly harvested by filtration before the other enantiomer begins to crystallize.

  • Iterative Process: The process can be repeated by adding more of the racemic starting material to the mother liquor and then seeding with the opposite enantiomer. A study on the simultaneous chiral resolution of RS-mandelic acid and RS-etiracetam demonstrated the feasibility of a cyclic preferential crystallization process.[3]

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Experimental Protocol
  • Column and Mobile Phase Selection: A suitable chiral column and mobile phase are selected based on the properties of the compound to be separated. For mandelic acid enantiomers, chiral ionic liquids have been used as chiral selectors in ligand exchange chromatography.

  • Sample Injection: A solution of the racemic mixture is injected into the HPLC system.

  • Elution and Detection: The mobile phase carries the sample through the chiral column. The separated enantiomers are detected as they elute from the column.

  • Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer are collected.

Comparative Performance of Chiral Resolution Methods

The choice of a chiral resolution method depends on various factors, including the properties of the compound, the desired scale of separation, and available resources. The following table summarizes the key performance metrics and characteristics of the discussed methods, with illustrative data for mandelic acid resolution.

MethodTypical YieldTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Diastereomeric Salt Crystallization 30-50% (per cycle)>98%Scalable, well-established, cost-effective for large quantities.Requires a suitable resolving agent, can be time-consuming, often requires multiple recrystallizations.
Preferential Crystallization High (in cyclic processes)>95%No need for a resolving agent, can be very efficient for conglomerates.[3]Only applicable to conglomerate-forming systems, requires careful control of crystallization conditions.
Chiral HPLC >90%>99%High purity, applicable to a wide range of compounds, can be used for both analytical and preparative scales.Expensive for large-scale separations, requires specialized equipment and columns.

Experimental Workflow for Diastereomeric Salt Resolution

The following diagram illustrates a typical workflow for the resolution of a racemic mixture using diastereomeric salt crystallization.

G A Racemic Mixture (R- & S-Enantiomers) D Formation of Diastereomeric Salts (R-S and S-S) A->D B Chiral Resolving Agent (e.g., S-Agent) B->D C Solvent C->D E Fractional Crystallization (Separation based on solubility) D->E F Less Soluble Diastereomer Crystals (e.g., R-S) E->F Crystallizes G More Soluble Diastereomer in Mother Liquor (e.g., S-S) E->G Remains in solution H Liberation of Enantiomer (e.g., Acid/Base Treatment) F->H I Liberation of Enantiomer (e.g., Acid/Base Treatment) G->I J Pure R-Enantiomer H->J L Recovered Resolving Agent H->L K Pure S-Enantiomer I->K M Recovered Resolving Agent I->M

Caption: Diastereomeric salt resolution workflow.

This guide provides a foundational understanding of key chiral resolution techniques. The selection of the most appropriate method will always depend on a thorough evaluation of the specific chemical system and the desired outcomes of the separation.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Separation of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two prominent methods for separating pharmaceutical enantiomers: diastereomeric salt resolution using a chiral resolving agent and direct separation via chiral High-Performance Liquid Chromatography (HPLC). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols and performance data associated with each technique, using the β-blocker propranolol as a practical case study.

The separation of enantiomers, mirror-image isomers of a chiral drug, is a critical process in pharmaceutical development. Different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide emphasize the development of single-enantiomer drugs. This guide explores two powerful techniques for achieving this separation: classical diastereomeric salt resolution and modern chiral HPLC.

Initially, this investigation sought to validate the use of antipyrine mandelate as a chiral resolving agent. However, a comprehensive literature search revealed a lack of documented applications for this specific compound in enantiomeric separation. Therefore, this guide pivots to a comparison of two well-established and widely used methods, with a focus on providing practical, data-driven insights.

Method 1: Diastereomeric Salt Resolution with Mandelic Acid

This classical resolution technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties, can then be separated by fractional crystallization.

Experimental Protocol: Resolution of Racemic Propranolol with (R)-(-)-Mandelic Acid

This protocol is a representative example of diastereomeric salt resolution.

  • Salt Formation: A solution of racemic propranolol in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid. The mixture is heated to ensure complete dissolution.

  • Crystallization: The solution is gradually cooled to induce the crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to optimize crystal size and purity.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free base of the desired propranolol enantiomer.

  • Extraction and Isolation: The liberated enantiomer is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane). The organic layer is then dried and the solvent evaporated to yield the purified enantiomer.

  • Analysis: The enantiomeric excess (e.e.) of the resolved product is determined using a suitable analytical technique, such as chiral HPLC or polarimetry.

Logical Workflow for Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Liberation Racemic Propranolol Racemic Propranolol Dissolution Dissolution Racemic Propranolol->Dissolution Chiral Resolving Agent ((R)-Mandelic Acid) Chiral Resolving Agent ((R)-Mandelic Acid) Chiral Resolving Agent ((R)-Mandelic Acid)->Dissolution Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Dissolution Heating Heating Heating->Dissolution Cooling Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Filtration->Less Soluble Diastereomer (Solid) More Soluble Diastereomer (in Filtrate) More Soluble Diastereomer (in Filtrate) Filtration->More Soluble Diastereomer (in Filtrate) Extraction Extraction Less Soluble Diastereomer (Solid)->Extraction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Extraction Purified Enantiomer Purified Enantiomer Extraction->Purified Enantiomer

Workflow for diastereomeric salt resolution.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to directly separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

Experimental Protocol: Enantiomeric Separation of Propranolol by Chiral HPLC

This protocol outlines a typical analytical method for the separation of propranolol enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Column: A column with a chiral stationary phase is employed. For propranolol, polysaccharide-based CSPs like ChiralPak® IA or Pirkle-type CSPs like Chirex 3022 are effective.[1][2]

  • Mobile Phase: The mobile phase composition is crucial for achieving good separation. A typical mobile phase for propranolol on a ChiralPak® IA column is a mixture of n-heptane, ethanol, and a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v).[2]

  • Sample Preparation: A solution of racemic propranolol is prepared in the mobile phase or a compatible solvent at a suitable concentration.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled, often at ambient or slightly elevated temperatures (e.g., 25°C).

    • Detection: UV detection at a wavelength where propranolol has strong absorbance (e.g., 290 nm).

  • Data Analysis: The retention times of the two enantiomer peaks are recorded, and the resolution (Rs) between them is calculated to assess the quality of the separation. The relative peak areas are used to determine the enantiomeric ratio.

Experimental Workflow for Chiral HPLC

G Racemic Propranolol Sample Racemic Propranolol Sample HPLC System HPLC System Racemic Propranolol Sample->HPLC System Mobile Phase Preparation Mobile Phase Preparation Mobile Phase Preparation->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column Detector (UV) Detector (UV) Chiral Column->Detector (UV) Data Acquisition & Analysis Data Acquisition & Analysis Detector (UV)->Data Acquisition & Analysis Separated Enantiomers (Chromatogram) Separated Enantiomers (Chromatogram) Data Acquisition & Analysis->Separated Enantiomers (Chromatogram)

Workflow for chiral HPLC separation.

Performance Comparison: Diastereomeric Salt Resolution vs. Chiral HPLC

The choice between these two methods depends on various factors including the scale of the separation, the required purity, and available resources.

ParameterDiastereomeric Salt Resolution with Mandelic AcidChiral HPLC
Principle Formation and separation of diastereomeric salts based on differences in solubility.Differential interaction of enantiomers with a chiral stationary phase.
Typical Scale Milligram to multi-kilogram (scalable for production).Analytical (microgram to milligram) to preparative (gram to kilogram).
Throughput Lower throughput, involves multiple steps.High throughput, especially for analytical screening.
Development Time Can be time-consuming to find the optimal resolving agent and crystallization conditions.Method development can be systematic and rapid with modern screening platforms.
Solvent Consumption Can be high due to crystallization and extraction steps.Generally lower for analytical scale, but can be significant for preparative scale.
Yield Theoretical maximum of 50% for the desired enantiomer per resolution cycle (unless a racemization step is included).Can be close to 100% recovery of both enantiomers.
Enantiomeric Purity Can achieve high enantiomeric excess (e.e. >99%) after recrystallization.Excellent for analytical determination of e.e.; high purity can be achieved in preparative separations.
Cost Reagents can be less expensive, but process can be labor-intensive.Chiral columns and instrumentation can have a high initial cost.

Quantitative Data Comparison for Propranolol Separation

MethodKey Performance ParametersTypical Values
Diastereomeric Salt Resolution Enantiomeric Excess (e.e.)>95% after recrystallization
Yield of desired enantiomer<50% (per cycle)
Chiral HPLC (ChiralPak® IA) Resolution (Rs)1.75[2]
Selectivity (α)>1.2
Retention Times (t1, t2)t1 = 4.7 min, t2 = 5.3 min[2]
Chiral HPLC (Chirex 3022) Resolution (Rs)1.00[1]
Retention Times (t1, t2)t1 = 12.4 min, t2 = 14.3 min[1]

Validation of Chiral Separation Methods

Both diastereomeric salt resolution and chiral HPLC methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to separate the enantiomers from each other and from any impurities.

  • Linearity: The linear relationship between the concentration of the enantiomer and the analytical response. For an HPLC method for propranolol, a linear response was observed over a concentration range of 5-50 µg/mL.[3]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively. For a chiral HPLC method for propranolol, LOD values were 0.61 µg/mL for the R-(-)-enantiomer and 0.89 µg/mL for the S-(+)-enantiomer.[1]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Both diastereomeric salt resolution and chiral HPLC are indispensable tools for the enantiomeric separation of pharmaceuticals. Diastereomeric salt resolution, while a more traditional technique, remains highly valuable for large-scale production due to its scalability. Chiral HPLC, on the other hand, offers high-throughput, excellent resolving power, and is the gold standard for analytical determination of enantiomeric purity. The choice of method will ultimately depend on the specific requirements of the project, balancing factors such as scale, cost, time, and the desired level of purity. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when developing and validating methods for enantiomeric separation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Antipyrine Mandelate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of antipyrine mandelate, ensuring compliance with safety protocols and regulatory standards.

Understanding the Compound: this compound

This compound is a salt formed from the combination of antipyrine (also known as phenazone) and mandelic acid. To ensure proper handling and disposal, it is essential to be aware of the properties of its constituent components.

Key Properties of Components:

PropertyAntipyrine (Phenazone)Mandelic Acid
Appearance White crystalline solidWhite crystalline solid
Hazards Harmful if swallowed, Causes skin and eye irritationCauses serious eye irritation
Disposal Considerations Should not enter drains. Dispose of at an approved waste disposal plant.Offer surplus to a licensed disposal company. Can be incinerated.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure that the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In cases of dust generation, use a NIOSH-approved respirator with a particulate filter.

  • Protective Clothing: A laboratory coat or other suitable protective clothing.

Always handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste disposal company. High-temperature incineration is the preferred method for the destruction of pharmaceutical compounds to prevent environmental contamination.

Step 1: Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials and general laboratory traffic.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • They will have established procedures with licensed waste management contractors.

Contaminated Materials:

  • Any materials, such as weighing paper, gloves, or spill cleanup supplies, that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical waste.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate personal protective equipment.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain. This can lead to the contamination of waterways.

  • DO NOT dispose of this compound in the regular solid waste (trash). This is not a secure method and can pose a risk to sanitation workers and the environment.

Experimental Protocols

Currently, there are no standardized, widely accepted experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The complexity of chemical reactions and the potential for hazardous byproducts make such procedures risky without specific, validated methods. Therefore, the recommended and safest approach is disposal via a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

AntipyrineMandelateDisposal start Start: this compound Waste Generated is_contaminated Is material solely contaminated with This compound? start->is_contaminated solid_waste Solid Antipyrine Mandelate Waste is_contaminated->solid_waste No contaminated_materials Contaminated Materials (Gloves, Paper, etc.) is_contaminated->contaminated_materials Yes collect_solid Collect in a dedicated, labeled hazardous waste container. solid_waste->collect_solid collect_contaminated Collect in a sealed bag/container, labeled as hazardous waste. contaminated_materials->collect_contaminated store Store in designated Satellite Accumulation Area. collect_solid->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Disposal by licensed hazardous waste contractor (Incineration Preferred). contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

Personal protective equipment for handling Antipyrine mandelate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Antipyrine Mandelate, focusing on personal protective equipment (PPE), and operational and disposal plans.

Personal Protective Equipment and Safety Precautions

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles.
Skin Protection Wear chemical-impermeable gloves.
Body Protection Wear suitable protective clothing.
Respiratory Protection Avoid breathing dust, mist, gas, or vapors. If dust is formed, use a suitable respirator.

General Precautionary Statements:

  • Do not breathe dust, fume, gas, mist, vapors, or spray[1].

  • Wash hands and skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wear protective gloves, protective clothing, eye protection, and face protection[1].

  • If exposed, call a poison center or doctor/physician[1].

  • Store in a locked-up place[1].

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Handle in a well-ventilated place[2].

  • Avoid contact with skin and eyes[2].

  • Avoid the formation of dust and aerosols[2].

  • Use non-sparking tools to prevent fire from electrostatic discharge[2].

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place[2].

  • Store apart from foodstuff containers or incompatible materials[2].

Accidental Release and Disposal Measures

In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent environmental contamination.

Accidental Release:

  • Avoid dust formation[2].

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill[2].

  • Ensure adequate ventilation[2].

  • Remove all sources of ignition[2].

  • Use personal protective equipment, including chemical-impermeable gloves[2].

  • Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal[2].

  • Prevent further leakage or spillage if it is safe to do so[2].

  • Do not let the chemical enter drains[2].

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations[1]. As with many pharmaceutical products, unused preparations may be considered hazardous waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal & Storage A Review Safety Data Sheet (SDS) for Antipyrine B Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat A->B C Prepare well-ventilated workspace B->C D Weigh this compound C->D Proceed to handling E Perform experimental procedures D->E F Wash hands and skin thoroughly after handling E->F G Segregate waste into appropriate containers F->G Proceed to disposal I Store remaining material in a tightly closed container in a cool, dry, well-ventilated area F->I Store unused material H Dispose of waste according to institutional and regulatory guidelines G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.